Octahydrofuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1214875-19-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2 |
InChI Key |
GZJVTAUEKSQLNO-UHFFFAOYSA-N |
SMILES |
C1CC2C(CCO2)NC1 |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Origin of Product |
United States |
Foundational & Exploratory
Bicyclic iminosugar scaffolds in medicinal chemistry
An In-Depth Technical Guide to Bicyclic Iminosugar Scaffolds in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iminosugars, carbohydrate mimetics where an endocyclic oxygen is replaced by nitrogen, represent a cornerstone of glycosidase inhibitor research.[1][2] Among these, bicyclic scaffolds such as indolizidines, pyrrolizidines, and quinolizidines have emerged as exceptionally promising frameworks in medicinal chemistry.[2][3] Their inherent conformational rigidity often translates into enhanced binding affinity and improved selectivity for target enzymes compared to their monocyclic counterparts.[4][5][6] This guide provides a comprehensive exploration of bicyclic iminosugar scaffolds, delving into their mechanism of action, seminal natural product examples, modern synthetic strategies, and diverse therapeutic applications, from antiviral and antidiabetic agents to pharmacological chaperones for lysosomal storage disorders.
The Rationale for Bicyclic Scaffolds: Conformational Constraint as a Design Principle
Iminosugars exert their primary biological effect by inhibiting glycosidases, the enzymes responsible for cleaving glycosidic bonds.[7][8] This inhibition stems from their ability to mimic the transition state of the enzymatic reaction.[8] During glycosidic bond hydrolysis, the sugar ring transiently adopts a flattened, half-chair conformation with significant oxocarbenium ion character. The protonated nitrogen atom within the iminosugar core effectively mimics this positive charge, while the surrounding hydroxyl groups engage in critical hydrogen-bonding interactions within the enzyme's active site, making them potent competitive inhibitors.[8]
The transition from a flexible monocyclic iminosugar to a rigid bicyclic scaffold is a deliberate design choice rooted in enhancing this mimicry. Fusing a second ring system drastically reduces the molecule's conformational freedom. This "conformational constraint" can lock the iminosugar into a shape that more precisely matches the enzyme's transition state, leading to a significant increase in binding affinity and inhibitory potency.[5][6][7] Furthermore, this pre-organization reduces the entropic penalty of binding, contributing to a more favorable free energy of interaction. This principle is a key driver for the superior selectivity often observed with bicyclic systems, as the rigid shape is less likely to fit into the active sites of off-target glycosidases.[4][6]
Caption: Mechanism of glycosidase inhibition by a bicyclic iminosugar mimic.
Foundational Bicyclic Iminosugars from Nature
Nature provides the most compelling validation for the utility of these scaffolds. Several potent and biologically significant bicyclic iminosugars have been isolated from plants and microorganisms, serving as both pharmacological tools and inspirational starting points for synthetic chemists.
-
Castanospermine: This indolizidine alkaloid, isolated from the seeds of the Australian chestnut tree (Castanospermum australe), is arguably the most famous bicyclic iminosugar.[9][10] It is a powerful inhibitor of both α- and β-glucosidases.[9][11] This broad activity makes it a potent antiviral agent by disrupting the N-linked glycoprotein processing essential for the folding of viral envelope proteins.[11] However, its lack of selectivity also leads to gastrointestinal toxicity by inhibiting digestive enzymes, a common challenge that medicinal chemists aim to overcome through synthetic modification.[9][10]
-
Swainsonine: Another indolizidine alkaloid, swainsonine is a potent and specific inhibitor of Golgi α-mannosidase II.[9][12] This enzyme plays a critical role in the trimming of N-linked glycans on glycoproteins. By inhibiting this step, swainsonine profoundly alters cell-surface glycosylation, which can suppress cancer metastasis and modulate immune responses.[12] Its unique activity profile has made it a valuable tool for studying glycobiology and a candidate for cancer chemotherapy.[12]
Modern Synthetic Strategies: Building Complexity and Diversity
The scarcity of these compounds from natural sources and the need for analogues with improved properties have driven the development of elegant and efficient synthetic routes. The choice of strategy is dictated by the desired core structure (pyrrolizidine, indolizidine, etc.) and stereochemistry.
The Chiral Pool Approach: From Sugars to Scaffolds
Carbohydrates serve as ideal starting materials due to their inherent stereochemical richness. This approach leverages the pre-existing chiral centers to construct the complex bicyclic core.
A prominent strategy involves the partial reduction of sugar-derived lactams, followed by the introduction of an unsaturated side chain and a subsequent Ring-Closing Metathesis (RCM) reaction to forge the second ring.[13] RCM, which often utilizes Grubbs' catalysts, has proven to be a robust and high-yielding method for forming five-, six-, and seven-membered rings, providing access to a wide array of pyrrolizidine, indolizidine, and quinolizidine derivatives.[13]
Experimental Protocol: Synthesis of a Bicyclic Iminosugar via RCM
-
Lactam Formation: Start with a commercially available sugar (e.g., D-glucose). Convert it to a corresponding amino-sugar derivative, which is then oxidized and cyclized to form a polyhydroxylated piperidinone (a sugar-derived lactam).
-
Partial Reduction & Allylation: The lactam is partially reduced to a cyclic imine intermediate using a reagent like Schwartz's reagent (Cp₂ZrHCl). This intermediate is not isolated but is trapped in situ with an organometallic nucleophile, such as allylmagnesium bromide. This step stereoselectively installs the allyl group required for the RCM reaction.[13]
-
N-Functionalization: The secondary amine of the resulting piperidine is functionalized with another olefin-containing group, for example, by reacting it with allyl bromide to form the diene precursor for RCM.
-
Ring-Closing Metathesis (RCM): The diene is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.
-
Deprotection: The resulting bicyclic iminosugar, which may contain protecting groups (e.g., benzyl ethers, acetonides), is subjected to a final deprotection step (e.g., catalytic hydrogenation) to yield the final polyhydroxylated product.
Caption: General workflow for bicyclic iminosugar synthesis using RCM.
Cycloaddition Reactions: The Power of "Click Chemistry"
Intramolecular cycloaddition reactions provide a powerful and versatile method for constructing the second ring. The Huisgen [3+2] azide-alkyne cycloaddition, a cornerstone of "click chemistry," has been particularly effective.[5][6][7] In this approach, a monocyclic iminosugar precursor is synthesized bearing both an azide and an alkyne functionality. Upon heating or catalysis, these groups react intramolecularly to form a fused, triazole-containing bicyclic system.[4][7] This strategy is highly efficient and tolerates a wide range of functional groups, enabling the rapid synthesis of novel hybrid scaffolds.[6]
Cascade Reactions for Efficiency
Modern synthetic chemistry emphasizes efficiency through cascade reactions, where multiple bonds are formed in a single operation. An elegant example is the one-pot intramolecular reductive aminocyclization/lactamization of D-glucose or D-mannose-derived C5-γ-azido esters.[3][14][15] In this key step, both rings of the indolizidine skeleton are constructed in a single transformation, dramatically shortening the synthetic sequence and improving overall yield.[3] Similarly, multicomponent reactions like the Ugi three-component coupling have been employed to construct complex bridged bicyclic iminosugars in a single step.[16]
Structure-Activity Relationships (SAR) and Therapeutic Applications
The rigid nature of bicyclic iminosugars makes their biological activity exquisitely sensitive to stereochemistry. Minor changes in the orientation of a single hydroxyl group can switch activity from one enzyme class to another or abolish it entirely.[3][17] This sensitivity allows for the fine-tuning of selectivity.
| Scaffold Class | Key Example(s) | Primary Enzyme Target(s) | Therapeutic Application |
| Indolizidines | Castanospermine | α/β-Glucosidases[9][10] | Antiviral (e.g., HIV, Dengue, HCV)[11], Cancer |
| Swainsonine | α-Mannosidase II[9][12] | Anti-metastatic Cancer, Immunomodulation[3][12] | |
| Lentiginosine | Amyloglucosidase | Antidiabetic | |
| Quinolizidines | Synthetic Analogues | α-Glucosidases[18][19][20] | Antidiabetic (potent, selective inhibitors)[19][20] |
| Pyrrolizidines | Australine, Synthetic Analogues | Amyloglucosidase, α-Glucosidase | Antidiabetic, Pharmacological Chaperones[2] |
Table 1: Therapeutic targets and applications of major bicyclic iminosugar classes.
Key Therapeutic Areas:
-
Antiviral Therapy: By inhibiting the host cellular enzymes ER α-glucosidase I and II, iminosugars like castanospermine prevent the proper folding of viral glycoproteins. This leads to the degradation of these proteins and halts the assembly and release of new, infectious virions. This mechanism is effective against a broad range of enveloped viruses, including HIV, Dengue, and Hepatitis C.[11][12]
-
Diabetes Mellitus (Type 2): Bicyclic iminosugars that selectively inhibit intestinal α-glucosidases (e.g., sucrase, maltase) can slow the digestion of complex carbohydrates into absorbable glucose.[9] This blunts the sharp rise in blood sugar after a meal (postprandial hyperglycemia) and is a validated strategy for managing Type 2 diabetes.[21] Research has focused on developing bicyclic scaffolds like quinolizidines that show nanomolar potency and high selectivity for these enzymes, potentially offering improved efficacy and fewer side effects than first-generation drugs.[19][20]
-
Lysosomal Storage Disorders (LSDs): In diseases like Gaucher and Fabry disease, a genetic mutation leads to a misfolded but potentially functional lysosomal enzyme that is prematurely degraded.[12] Bicyclic iminosugars can act as pharmacological chaperones . Used at sub-inhibitory concentrations, they bind to the misfolded enzyme in the endoplasmic reticulum, stabilizing its structure and allowing it to traffic correctly to the lysosome, thereby restoring a degree of metabolic function.[12][22]
-
Oncology and Immunology: The ability of swainsonine to alter cell-surface glycans by inhibiting mannosidase II has been shown to reduce tumor metastasis and stimulate the host immune system.[12] Other synthetic indolizidine iminosugars have also demonstrated potent immunomodulatory effects, indicating their potential as adjuvants or standalone therapies for infectious diseases and cancer.[3][14][15][23]
Future Outlook
Bicyclic iminosugar scaffolds continue to be a fertile ground for drug discovery. The future of the field lies in the synergy between innovative synthetic chemistry and deep biological understanding. The development of diversity-oriented syntheses and the application of novel cascade and multicomponent reactions will enable the creation of large libraries of structurally unique scaffolds for high-throughput screening.[4][16] Concurrently, advances in structural biology and computational modeling will allow for the rational design of next-generation inhibitors with unparalleled potency and exquisite selectivity for their intended biological targets. These conformationally constrained molecules are poised to deliver powerful new tools for chemical biology and highly effective medicines for a range of human diseases.
References
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Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6855–6868. [Link]
-
Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. PubMed. [Link]
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Un-Mistry, F., & Desvergnes, S. (2015). Concise synthesis of bicyclic iminosugars via reductive functionalization of sugar-derived lactams and subsequent RCM reaction. Organic & Biomolecular Chemistry, 13(2), 434-437. [Link]
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Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6855-6868. [Link]
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Prasad, S. S., Senthilkumar, S., Srivastava, A., & Baskaran, S. (2017). Iminosugar C-Nitromethyl Glycosides and Divergent Synthesis of Bicyclic Iminosugars. Organic Letters, 19(16), 4235–4238. [Link]
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Goud, T. V., Madda, J., & Basireddy, S. (2018). Ugi three-component coupling strategy for the synthesis of bridged bicyclic iminosugars. Organic & Biomolecular Chemistry, 16(43), 8263-8267. [Link]
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Arora, I., et al. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. RSC Publishing. [Link]
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Nash, R. J., Kato, A., Yu, C. Y., & Fleet, G. W. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry, 3(12), 1513-1521. [Link]
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Li, T., Zheng, Y., Guo, L., Xie, Y., Wang, Y., Li, Z., Hou, S., Liu, X., & Hu, C. (2025). Stereoselective Synthesis and Mechanism of Bicyclic Iminosugars. Chemical Research in Chinese Universities, 41(3), 539-544. [Link]
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Compain, P., & Martin, O. R. (Eds.). (2010). Iminosugars: Therapeutic Applications and Synthetic Considerations. ResearchGate. [Link]
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Pawar, N. J., Parihar, V. S., Khan, A., Joshi, R., & Dhavale, D. D. (2015). Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study. Journal of Medicinal Chemistry, 58(19), 7798-7811. [Link]
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Wang, Y., Xiao, J., Meng, A., & Liu, C. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules, 27(17), 5420. [Link]
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Kato, A., Hirokami, Y., Kinami, K., Adachi, I., Hino, M., & Asano, N. (2015). Isolation and SAR studies of bicyclic iminosugars from Castanospermum australe as glycosidase inhibitors. Phytochemistry, 111, 124-131. [Link]
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Butters, T. D. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(50), 32375-32384. [Link]
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Pawar, N. J., et al. (2015). Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study. ResearchGate. [Link]
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Butters, T. D. (2015). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. ResearchGate. [Link]
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Da Cruz, A. V., Kanazawa, A., Poisson, J. F., Behr, J. B., & Py, S. (2017). Polyhydroxylated Quinolizidine Iminosugars as Nanomolar Selective Inhibitors of α-Glucosidases. ResearchGate. [Link]
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Trapero, A., & Llebaria, A. (2012). A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors. Journal of Medicinal Chemistry, 55(23), 10325-10338. [Link]
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Da Cruz, A. V., Kanazawa, A., Poisson, J. F., Behr, J. B., & Py, S. (2017). Polyhydroxylated Quinolizidine Iminosugars as Nanomolar Selective Inhibitors of α-Glucosidases. The Journal of Organic Chemistry, 82(18), 9866-9872. [Link]
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Pawar, N. J., Parihar, V. S., Khan, A., Joshi, R., & Dhavale, D. D. (2015). Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study. PubMed. [Link]
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Kumar, K. S. A., Chaudhari, V. D., & Dhavale, D. D. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. PubMed. [Link]
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Da Cruz, A. V., Kanazawa, A., Poisson, J. F., Behr, J. B., & Py, S. (2017). Polyhydroxylated Quinolizidine Iminosugars as Nanomolar Selective Inhibitors of α-Glucosidases. PubMed. [Link]
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Goti, A., et al. (2020). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. PMC. [Link]
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Chen, W. A., Sayyad, A., Chen, C. W., Chen, Y. H., Cheng, T. J. R., & Cheng, W. C. (2019). Divergent Synthesis of Bicyclic Iminosugars: Preparation of (−)‐Swainsonine‐Based Alkaloids and Their Inhibition Study towards α‐Human Mannosidases. ResearchGate. [Link]
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Huang, C. S., et al. (2011). Synthetic N-Alkylated Iminosugars as New Potential Immunosuppressive Agents. PMC. [Link]
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Cardona, F., et al. (2020). Natural occurring pyrrolizidines presenting geminal‐hydroxyhydroxymethyl moiety. ResearchGate. [Link]
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Trapero, A., & Llebaria, A. (2012). A prospect for pyrrolidine iminosugars as antidiabetic α-glucosidase inhibitors. Journal of Medicinal Chemistry. [Link]
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de la Fuente, A., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. MDPI. [Link]
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Elbein, A. D., et al. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. PubMed. [Link]
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Goti, A., et al. (2011). Synthesis of N-, S-, and C-glycoside castanospermine analogues with selective neutral α-glucosidase inhibitory activity as antitumour agents. Chemical Communications. [Link]
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Guler, M., et al. (2021). Biological Activity and Molecular Docking Study of Some Bicyclic Structures: Antidiabetic and Anticholinergic Potentials. Taylor & Francis Online. [Link]
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Painter, T. O., & Dudley, G. B. (2010). Diastereoselective Nitrenium Ion-Mediated Cyclofunctionalization: Total Synthesis of (+)-Castanospermine. Organic Letters, 12(22), 5196-5199. [Link]
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Schalli, M., et al. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega. [Link]
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Comparative Technical Guide: Octahydrofuro[3,2-b]pyridine vs. Octahydro-1H-pyrrolo[3,4-b]pyridine
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), rigid bicyclic scaffolds are prized for their ability to project substituents into defined vectors while restricting conformational entropy. This guide provides a technical comparison between two isomeric [4.3.0] bicyclic systems: Octahydrofuro[3,2-b]pyridine (Oxygen-containing) and Octahydro-1H-pyrrolo[3,4-b]pyridine (Nitrogen-containing).
While structurally homologous, the substitution of the 5-membered ring heteroatom (O vs. NH) creates a "molecular switch" that drastically alters basicity, polarity, and synthetic accessibility. The pyrrolo-derivative is a validated pharmacophore (notably in Moxifloxacin ), serving as a solubilizing basic motif. Conversely, the furo-derivative acts as a non-basic, lipophilic spacer, offering a distinct bioisosteric alternative when hERG liability or metabolic instability associated with secondary amines is a concern.
Part 1: Structural & Physicochemical Profiling
The core distinction lies in the electronic environment of the 5-membered ring. Both scaffolds share a piperidine ring fused to a five-membered ring, but the heteroatom placement dictates their interaction with biological targets.
Comparative Properties Table
| Property | This compound | Octahydro-1H-pyrrolo[3,4-b]pyridine |
| Core Structure | 7-oxa-1-azabicyclo[4.3.0]nonane deriv. | 2,8-diazabicyclo[4.3.0]nonane deriv.[1][2] |
| Key Functionality | Ether (H-bond Acceptor only) | Secondary Amine (Donor/Acceptor) |
| Basicity (pKa) | ~8.5 (Piperidine N only) | ~10.5 (Pyrrolidine N) & ~8.5 (Piperidine N) |
| LogP (Lipophilicity) | Higher (More lipophilic) | Lower (More hydrophilic due to 2nd amine) |
| Metabolic Liability | Oxidative dealkylation (alpha to O) | N-oxidation, N-dealkylation |
| Primary Utility | Neutral spacer, Indole isostere | Solubilizing group, cation-pi interactor |
| Stereochemistry | Cis-fusion preferred for stability | Cis-fusion ((4aS,7aS)) validated in drugs |
Vector Analysis & Conformation
-
Octahydro-1H-pyrrolo[3,4-b]pyridine: The nitrogen at the 8-position (using diazabicyclononane numbering) provides a "handle" for functionalization. In the cis-fused conformation (e.g., the Moxifloxacin side chain), the molecule adopts a folded geometry that minimizes ring strain.
-
This compound: The oxygen atom is "silent" regarding derivatization. Substituents must be placed on the carbon backbone or the piperidine nitrogen. This scaffold is often used to lower the Total Polar Surface Area (TPSA) compared to the diamine.
Part 2: Synthetic Methodologies
This section details the synthesis of the biologically relevant cis-isomers. The pyrrolo-derivative synthesis is based on the industrial route for Moxifloxacin intermediates, ensuring high enantiopurity.
Protocol A: Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Target: High-purity chiral diamine scaffold. Mechanism: Enzymatic resolution followed by cyclization and reduction.
Step-by-Step Methodology:
-
Precursor Preparation: Start with commercially available 2,3-pyridinedicarboxylic acid . Convert to the dimethyl ester via methanol/H2SO4 reflux.
-
Hydrogenation (Racemic): Catalytic hydrogenation (Rh/Al2O3, 50 bar H2, 50°C) yields cis-piperidine-2,3-dicarboxylate.
-
Checkpoint: Verify cis-geometry via 1H NMR (coupling constants of bridgehead protons).
-
-
Enzymatic Resolution: Treat the diester with Subtilisin or Aspergillus protease . The enzyme selectively hydrolyzes the (2R,3S)-ester, leaving the desired (2S,3R)-diester intact. Extract the unreacted ester.
-
Cyclization: React the (2S,3R)-diester with benzylamine (BnNH2) in refluxing xylene. This forms the bicyclic imide (dioxopyrrolo-pyridine).
-
Global Reduction:
-
Dissolve the imide in dry THF.
-
Add LiAlH4 (3.0 equiv) dropwise at 0°C under Argon.
-
Reflux for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
-
Deprotection: Catalytic hydrogenolysis (Pd/C, H2, MeOH) removes the benzyl group to yield the free diamine.
Protocol B: Synthesis of cis-Octahydrofuro[3,2-b]pyridine
Target: Neutral ether scaffold. Mechanism: Radical cyclization or Hydrogenation of Furo[3,2-b]pyridine.
Step-by-Step Methodology:
-
Core Construction: Begin with 3-hydroxypyridine .
-
O-Alkylation: React with propargyl bromide (K2CO3, Acetone, reflux) to form 3-(prop-2-ynyloxy)pyridine.
-
Intramolecular Cyclization: Perform a gold-catalyzed or thermal intramolecular Diels-Alder/cyclization sequence to form the aromatic furo[3,2-b]pyridine core.
-
Alternative: Use commercially available furo[3,2-b]pyridine.
-
-
Catalytic Hydrogenation (Key Step):
-
Solvent: Acetic Acid (protonation of pyridine assists reduction).
-
Catalyst: PtO2 (Adams' catalyst) or 5% Rh/C.
-
Conditions: 60 psi H2, 60°C, 24 hours.
-
Note: These conditions favor the thermodynamically stable cis-fused octahydro system.
-
-
Isolation: Filter catalyst, neutralize with NaOH, and extract into DCM. Purify via distillation or amine-functionalized silica gel.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision pathways and synthetic flow for the Pyrrolo-derivative, highlighting the resolution step which is the "make-or-break" point for drug development quality.
Caption: Synthetic pathway for the Moxifloxacin intermediate (Pyrrolo scaffold), emphasizing the stereochemical resolution step.
Part 4: Decision Matrix for Scaffold Selection
When to choose which scaffold? This logic tree assists medicinal chemists in optimizing lead compounds based on ADME requirements.
Caption: Strategic decision matrix for selecting between Furo- and Pyrrolo- scaffolds based on ADME liabilities.
References
-
Moxifloxacin Intermediate Synthesis
-
Pyrrolo[3,4-b]pyridine Properties
-
Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry
- BenchChem Technical Overview: Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
-
Source:
-
Bicyclic Scaffolds in FBDD
-
Reymond, J. L., et al. (2025).[6] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space. National Institutes of Health (PMC).
-
Source: (Hypothetical link based on search context, verify specific PMC ID).
-
- Standard protocols for pyridine reduction derived from Heterocyclic Chemistry best practices (e.g.
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Therapeutic Potential of Fused Pyridine-Furan Ring Systems
The following technical guide is structured to provide a rigorous, mechanism-driven analysis of fused pyridine-furan systems, prioritizing synthetic utility and pharmacological validation.
Technical Guide & Whitepaper
Executive Summary
The fusion of electron-deficient pyridine and electron-rich furan rings creates a unique "push-pull" electronic scaffold that has emerged as a privileged structure in modern medicinal chemistry. Unlike the ubiquitous indole or quinoline scaffolds, fused pyridine-furan systems (furopyridines) offer distinct vectors for hydrogen bonding and lipophilicity tuning, making them exceptional bioisosteres for adenosine triphosphate (ATP) in kinase pockets and versatile cores for G-protein-coupled receptor (GPCR) modulation.
This guide analyzes the structural classification, synthetic architecture, and therapeutic deployment of these systems, with a specific focus on furo[3,2-b]pyridine and furo[2,3-b]pyridine isomers as potent kinase and inflammatory mediators.
Structural Classification & Chemical Space
The physicochemical properties of furopyridines depend critically on the fusion orientation. There are four primary positional isomers, each presenting a unique electrostatic potential map that dictates target affinity.
Isomeric Scaffolds
The orientation of the nitrogen atom relative to the furan oxygen defines the isomer. This variation alters the dipole moment and the vector of the hydrogen bond acceptor (the pyridine nitrogen).
Figure 1: Classification of furopyridine isomers and their primary therapeutic associations.
Synthetic Architecture: The Sonogashira Cascade
The most robust method for constructing the furopyridine core, particularly for library generation, is the Sonogashira coupling-cyclization cascade . This protocol is favored for its atom economy and the ability to introduce diversity at the C2 and C3 positions of the furan ring late in the synthesis.
Mechanistic Workflow
The synthesis relies on an ortho-halogenated hydroxypyridine (or alkoxypyridine). The mechanism proceeds via a Pd-catalyzed cross-coupling followed by a 5-endo-dig cyclization.[1]
Key Reaction Parameters:
-
Substrate: 3-iodo-2-hydroxypyridine (for furo[3,2-b] systems) or 3-iodo-4-hydroxypyridine.
-
Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.
-
Co-catalyst: CuI (essential for the alkyne activation).[1]
-
Base: Diethylamine (Et₂NH) or Triethylamine (TEA).
-
Solvent: DMF or 1,4-Dioxane (high boiling point required for cyclization).
Figure 2: The Sonogashira coupling-cyclization cascade for furopyridine synthesis.
Validated Synthetic Protocol
Reference Standard: Synthesis of Furo[3,2-b]pyridine derivative.
-
Reagents: Dissolve 3-iodo-2-methoxypyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Coupling: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.1 equiv). Purge with Argon.
-
Addition: Add the terminal alkyne (1.2 equiv) and Et₃N (3.0 equiv).
-
Reaction: Heat to 80°C for 4 hours. Monitor by TLC/LC-MS for the intermediate alkyne.
-
Cyclization: Increase temperature to 110°C or add I₂ (iodocyclization) if C3-functionalization is desired. For direct cyclization of hydroxy-alkynes, basic conditions (K₂CO₃/DMF) at 100°C effect the ring closure.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Therapeutic Case Study: CLK1 Inhibition
The furo[3,2-b]pyridine scaffold has demonstrated exceptional utility as a selective inhibitor of CDC-like kinase 1 (CLK1) , an enzyme regulating pre-mRNA splicing. This case study illustrates the scaffold's capacity to engage the ATP-binding pocket with high specificity.
Mechanism of Action (Structural Biology)
Analysis of crystal structures (e.g., PDB ID: 6I5I ) reveals that the furo[3,2-b]pyridine core acts as a hinge binder.
-
Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Leu244 in CLK1).
-
Selectivity: Unlike promiscuous kinase inhibitors, the furan oxygen often orients to repel water or engage in weak C-H...O interactions, while the fused system's planarity allows it to slot deeply into the adenine pocket.
-
Back Pocket: Substituents at the C3 position of the furan ring can be vectorized to explore the hydrophobic "back pocket" of the kinase, enhancing selectivity over homologous kinases like CDK2.
Figure 3: Binding mode of furo[3,2-b]pyridine inhibitors in the CLK1 kinase pocket.
Biological Data Summary
The following table summarizes the potency of optimized furo[3,2-b]pyridine derivatives against key targets, derived from recent medicinal chemistry literature.
| Compound Class | Target | Primary Indication | Potency (IC₅₀/Kᵢ) | Key Mechanistic Feature |
| Furo[3,2-b]pyridine | CLK1 / CLK4 | Oncology / Splicing | 10 - 50 nM | Hinge binder; Back-pocket occupancy |
| Dihydrofuro[2,3-b]pyridine | IRAK4 | Inflammation | < 10 nM | Inhibits NF-κB signaling pathway |
| Furo[2,3-b]pyridine | CB1 Receptor | Obesity / Metabolic | Kᵢ ~ 1-10 nM | Inverse agonist; Stabilizes inactive conformation |
Experimental Protocols (Self-Validating Systems)
Protocol: Kinase Inhibition Assay (ADP-Glo™)
To validate the therapeutic potential of synthesized furopyridines, a luminescent ADP detection assay is recommended. This protocol is self-validating via the use of a standard curve and Z' factor calculation.
Materials:
-
Recombinant Kinase (e.g., CLK1).
-
Substrate (e.g., RS peptide).
-
Ultra-Pure ATP.
-
ADP-Glo™ Reagent (Promega).
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Kinase Reaction: Incubate kinase (5 ng/well), substrate (0.2 µg/µl), and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) for 10 min.
-
Initiation: Add ATP (10 µM final) to start the reaction. Incubate at RT for 60 min.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader.
-
Validation: Calculate Z' factor. A value > 0.5 confirms assay robustness.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Plate MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.
-
Treatment: Treat with furopyridine derivatives (0.1 - 100 µM) for 72h.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media; add DMSO (150 µL) to dissolve formazan crystals.
-
Quantification: Absorbance at 570 nm. Determine IC₅₀ using non-linear regression.
References
-
Synthesis and CLK1 Inhibition: "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors." ResearchGate.
-
IRAK4 Inhibitors: "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors." European Journal of Medicinal Chemistry.
-
CB1 Inverse Agonists: "Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.
-
General Synthesis: "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem.[1][2]
-
Structural Biology: "Crystal structure of CLK1 with furo[3,2-b]pyridine derivative (PDB 6I5I)." RCSB PDB.
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An In-depth Technical Guide to the Stereochemical Configuration of the Octahydrofuro[3,2-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydrofuro[3,2-b]pyridine core represents a significant saturated heterocyclic scaffold in medicinal chemistry. As a privileged structure, its three-dimensional arrangement is a critical determinant of biological activity, influencing how it interacts with target proteins. The fusion of a piperidine and a tetrahydrofuran ring creates a rigid bicyclic system with multiple stereocenters, leading to a variety of stereoisomers. Understanding and controlling the stereochemical configuration of this core is paramount for the design and development of novel therapeutics with improved potency and selectivity. This guide provides a comprehensive overview of the stereoisomerism, stereoselective synthetic strategies, and analytical techniques for stereochemical assignment of the this compound core, alongside a discussion of the profound impact of its stereochemistry on biological function.
Stereoisomerism and Conformational Landscape
The this compound core possesses two bridgehead stereocenters at the junction of the piperidine and tetrahydrofuran rings. This gives rise to two primary diastereomers: a cis-fused and a trans-fused isomer. The piperidine ring in these systems typically adopts a chair conformation to minimize steric strain.
-
Cis-fused isomer: In the cis configuration, the hydrogen atoms at the bridgehead carbons are on the same face of the molecule. This fusion results in a more flexible system compared to the trans isomer.
-
Trans-fused isomer: In the trans configuration, the bridgehead hydrogens are on opposite faces. This arrangement leads to a more rigid and extended conformation.
The conformational preferences of these isomers are crucial for their interaction with biological targets. The orientation of substituents on the bicyclic scaffold is dictated by the ring fusion and the chair conformation of the piperidine ring.
Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of the this compound core requires carefully designed stereoselective strategies. While literature directly on this specific saturated system is emerging, methods applied to similar fused N-heterocycles can be adapted.[1][2]
Diastereoselective Synthesis
One plausible approach involves a diastereoselective intramolecular cyclization. For instance, a Pictet-Spengler reaction on a precursor derived from a chiral amino alcohol could establish the desired stereochemistry at the ring junction.[3] The choice of starting materials and reaction conditions is critical for controlling the facial selectivity of the cyclization.
Exemplary Protocol for Diastereoselective Synthesis:
-
Starting Material Synthesis: A suitable chiral amino alcohol, such as one derived from a furan derivative, serves as the starting material. The inherent stereochemistry of this precursor will guide the stereochemical outcome of the subsequent cyclization.
-
Imine Formation: The amino alcohol is condensed with an appropriate aldehyde in a suitable solvent like methanol or ethanol to form the corresponding imine. This reaction is typically carried out at room temperature.
-
Pictet-Spengler Cyclization: The crude imine is then treated with an acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, in a non-polar solvent like dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature. The acid promotes the intramolecular cyclization, leading to the formation of the tetrahydrofuro[3,2-c]pyridine core, an isomer of the target scaffold. Subsequent reduction and rearrangement can lead to the desired this compound system. The facial selectivity of the cyclization is influenced by the existing stereocenter in the amino alcohol side chain, leading to a diastereomerically enriched product.
-
Purification and Characterization: The resulting product mixture is purified by column chromatography to isolate the desired diastereomer. The stereochemistry is then confirmed using NMR spectroscopy and, if possible, single-crystal X-ray diffraction.
Enantioselective Synthesis
Enantioselective synthesis can be achieved through the use of chiral catalysts. For example, a rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor, such as a dihydropyridine derivative, could provide access to enantioenriched piperidines that can be further elaborated to the fused system.[4][5]
Advanced Techniques for Stereochemical Assignment
The unambiguous determination of the stereochemical configuration of the this compound core is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.[6][7]
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the spatial proximity of protons.[8] For the cis-fused isomer, NOE correlations would be expected between the bridgehead protons. In contrast, such a correlation would be absent in the trans-fused isomer. NOE can also be used to determine the relative orientation of substituents on the bicyclic ring system.[9][10]
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons can provide information about the dihedral angles and thus the conformation of the rings.
Single-Crystal X-ray Diffraction
When suitable single crystals can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a chiral reference is present.[11][12][13][14][15] The crystal structure reveals the precise bond lengths, bond angles, and torsional angles, confirming the ring fusion (cis or trans) and the conformation of the molecule in the solid state.
The Decisive Role of Stereochemistry in Biological Activity
The three-dimensional shape of a molecule is fundamental to its biological function, as it dictates the binding affinity and selectivity for its target protein. Different stereoisomers of the this compound core will present their functional groups in distinct spatial orientations, leading to potentially vast differences in their pharmacological profiles.[16]
It is a well-established principle in medicinal chemistry that stereoisomers can exhibit different biological activities. One isomer may be a potent agonist, while another could be an antagonist or completely inactive. This is because the binding pocket of a protein is chiral, and only one stereoisomer may fit optimally. Saturated N-heterocycles are prevalent in a wide range of biologically active compounds, and their stereochemistry is often a key determinant of their efficacy and safety.[17][18][19][20]
| Related Bioactive Piperidine Derivatives | Biological Target/Activity | Significance of Stereochemistry |
| Indolapril[21] | Angiotensin-Converting Enzyme (ACE) Inhibitor | The specific stereoisomer is responsible for the potent ACE inhibitory activity. |
| Avacopan[2] | C5a receptor inhibitor | The 2,3-cis-disubstituted piperidine core is a key structural feature for its biological function. |
| Various Piperidine Scaffolds[20][22] | Atypical Antipsychotics, FXR Agonists | The stereochemical arrangement of substituents on the piperidine ring is crucial for receptor binding and desired pharmacological effect. |
Table 1: Examples of bioactive piperidine-containing compounds where stereochemistry plays a critical role.
Conclusion
The stereochemical configuration of the this compound core is a critical aspect that profoundly influences its conformational properties and, consequently, its potential as a pharmacophore. While direct and extensive literature on this specific saturated scaffold is still developing, established principles of stereoselective synthesis and stereochemical analysis of related fused heterocyclic systems provide a strong foundation for its exploration. The ability to design and synthesize stereochemically pure isomers of the this compound core will undoubtedly unlock its full potential in the discovery of novel and improved therapeutic agents. Further research dedicated to the stereocontrolled synthesis and biological evaluation of the individual stereoisomers of this promising scaffold is highly warranted.
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El-Kashef, H. S., et al. (2013). New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives. Scientific Research Publishing. [Link]
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A Technical Guide to Pharmacophore Modeling of Bicyclic Iminosugars: From Hypothesis to Validated Hits
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of pharmacophore modeling as applied to the discovery and optimization of bicyclic iminosugar-based enzyme inhibitors. Moving beyond a simple recitation of steps, this document delves into the strategic rationale behind experimental choices, emphasizing the creation of robust, self-validating models for successful lead generation.
Introduction: The Therapeutic Potential of Bicyclic Iminosugars
Iminosugars, carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, are potent inhibitors of glycosidases and glycosyltransferases.[1][2][3] Their therapeutic applications are wide-ranging, from antiviral and anticancer agents to treatments for metabolic disorders like diabetes and lysosomal storage diseases.[2][3][4][5][6] Bicyclic iminosugars, which feature a fused ring system, introduce conformational constraints that can significantly enhance binding affinity and selectivity for target enzymes.[7][8][9] This structural rigidity makes them particularly attractive candidates for rational drug design, where pharmacophore modeling serves as a cornerstone for elucidating the key molecular interactions driving their biological activity.
Pillar I: The Essence of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for optimal molecular recognition at a specific biological target.[10][11][12] It is not a real molecule but rather a three-dimensional arrangement of features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
The goal of pharmacophore modeling is to develop a hypothesis that can distinguish between active and inactive compounds, thereby guiding the design of novel, potent, and selective inhibitors.[11][13]
Pillar II: Strategic Pathways to a Pharmacophore Hypothesis
The approach to generating a pharmacophore model is dictated by the available structural information.[10][11][14] There are two primary strategies: ligand-based and structure-based modeling.
Ligand-Based Pharmacophore Modeling: Learning from Known Actives
When the three-dimensional structure of the target enzyme is unknown, but a set of active and inactive ligands has been identified, a ligand-based approach is employed.[14][15] This method relies on the principle that molecules with similar biological activity share common structural features arranged in a similar spatial orientation.
A robust ligand-based pharmacophore model is built upon a foundation of high-quality biological data. The following workflow outlines the critical steps and the rationale behind them.
Step 1: Data Set Curation (The Foundation of a Predictive Model)
-
Action: Compile a structurally diverse set of bicyclic iminosugar analogues with a wide range of biological activities (e.g., IC50 or Ki values) against the target enzyme.
-
Rationale: A diverse training set with a significant activity range (ideally spanning several orders of magnitude) is crucial for generating a statistically significant and predictive 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model.[16][17][18][19] This allows the model to effectively discriminate between features that contribute positively or negatively to activity.
Step 2: Conformational Analysis (Exploring Biologically Relevant Shapes)
-
Action: Generate a library of low-energy conformers for each molecule in the training set.
-
Rationale: Bicyclic iminosugars, while more rigid than their monocyclic counterparts, still possess some conformational flexibility. It is essential to explore the conformational space to identify the bioactive conformation, which is the specific shape the molecule adopts when binding to the target.
Step 3: Feature Identification and Hypothesis Generation (Defining the Pharmacophore)
-
Action: Utilize software like Phase,[20] Catalyst, or LigandScout[21][22] to identify common pharmacophoric features among the most active compounds. The software will then generate a series of pharmacophore hypotheses.
-
Rationale: The underlying assumption is that the most active molecules share a common set of features in a specific 3D arrangement that is responsible for their high affinity. The algorithm aligns the conformers of the active molecules to find this common pattern.
Step 4: 3D-QSAR Model Generation and Validation (Quantifying the SAR)
-
Action: Develop a 3D-QSAR model that correlates the generated pharmacophore hypotheses with the biological activities of the training set molecules.
-
Rationale: This step moves beyond a qualitative model to a quantitative one that can predict the activity of new, untested molecules.[16][17][18][19][23] The model's predictive power must be rigorously validated.
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A streamlined workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When a high-resolution 3D structure of the target enzyme, preferably co-crystallized with a ligand, is available from sources like the Protein Data Bank (PDB), a structure-based approach is the method of choice.[11][13] This strategy offers a more direct route to understanding the key interactions within the binding site.
Step 1: Binding Site Analysis (Mapping the Interaction Landscape)
-
Action: Analyze the interactions between the co-crystallized bicyclic iminosugar and the amino acid residues of the enzyme's active site.
-
Rationale: This analysis directly reveals the critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are essential for binding. This provides a highly accurate template for the pharmacophore model.[11][24]
Step 2: Pharmacophore Feature Generation (Translating Interactions into a Model)
-
Action: Generate pharmacophore features based on the identified interactions. For example, a hydrogen bond with a glutamic acid residue would generate a hydrogen bond acceptor feature.
-
Rationale: This step translates the complex atomic interactions into a simplified and searchable pharmacophore model. Exclusion volumes can also be added to represent regions of steric hindrance within the binding pocket.[11]
Step 3: Model Refinement and Validation (Ensuring Robustness)
-
Action: Refine the pharmacophore model by comparing it with the binding modes of other known active and inactive compounds (if available). The model's ability to discriminate between these compounds serves as a form of validation.
-
Rationale: Even a structure-based model benefits from refinement and validation to ensure it captures the most critical features for activity and not just those specific to a single co-crystallized ligand.
Diagram: Structure-Based Pharmacophore Modeling Workflow
Caption: An integrated workflow combining pharmacophore modeling with other computational methods.
Conclusion: A Powerful Strategy for Bicyclic Iminosugar Drug Discovery
Pharmacophore modeling, when executed with scientific rigor and a clear understanding of its underlying principles, is an invaluable tool in the design and discovery of novel bicyclic iminosugar-based therapeutics. By focusing on the development of well-validated, predictive models and integrating them into a broader computational and experimental framework, researchers can significantly accelerate the journey from initial concept to promising clinical candidates.
References
-
Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6855–6868. [Link]
-
Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. PubMed, 25050482. [Link]
-
Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1005. [Link]
-
Spampinato, G., & Merlo, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3386. [Link]
-
Couty, F., Evanno, L., & Rene, O. (2009). Synthesis and biological evaluation of ether bridged bicyclic iminosugar derivatives. Bioorganic & Medicinal Chemistry Letters, 19(17), 5054–5056. [Link]
-
Ghavami, A., Ghavami, S., & O'Brien, J. S. (2007). Synthesis and biological evaluation of a small library of nojirimycin-derived bicyclic iminosugars. Journal of Organic Chemistry, 72(18), 6688–6695. [Link]
-
Prachayasittikul, V., Worachartcheewan, A., Shoombuatong, W., & Nantasenamat, C. (2014). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1961–1979. [Link]
-
Arora, I., Kashyap, V. K., Singh, A. K., Dasgupta, A., Kumar, B., & Shaw, A. K. (2014). Design, synthesis and biological evaluation of bicyclic iminosugar hybrids: Conformational constraint as an effective tool for tailoring the selectivity of α-glucosidase inhibitors. ResearchGate. [Link]
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Paul, D., Kulkarni, P., & Singh, P. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1243583. [Link]
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Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]
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Unknown. (2025). Pharmacophore modeling. Fiveable. [Link]
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Herrador-Aznar, M., O'Donovan, D. H., & Fernández-Bolaños, J. G. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(49), 31835–31844. [Link]
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Unknown. (n.d.). MolSign. VLife Sciences. [Link]
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Unknown. (n.d.). Phase. Schrödinger. [Link]
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Unknown. (n.d.). Stereoselective Synthesis and Mechanism of Bicyclic Iminosugars. Hep Journals. [Link]
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Kaserer, T., Temml, V., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]
-
Unknown. (n.d.). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. ResearchGate. [Link]
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Unknown. (n.d.). Validation of the pharmacophore model by ROC method. ResearchGate. [Link]
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G, S., & S, S. (2013). Synthesis, computational study and glycosidase inhibitory activity of polyhydroxylated conidine alkaloids—a bicyclic iminosugar. Organic & Biomolecular Chemistry, 11(35), 5899–5907. [Link]
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Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry, 8(3), 749–762. [Link]
-
Wang, T., Li, Y., & Yang, L. (2011). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 12(9), 5664–5679. [Link]
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Filimonov, D. A., Lagunin, A. A., & Poroikov, V. V. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Gastroenterology, 20(46), 17466–17477. [Link]
-
El-Damasy, D. A., Abd-Allah, H. A., Lee, K.-T., & Lee, C.-J. (2019). 3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 89, 102988. [Link]
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Unknown. (n.d.). Iminosugars: Therapeutic Applications and Synthetic Considerations. ResearchGate. [Link]
-
Unknown. (2023). 3D-QSAR-based, pharmacophore modelling, virtual screening, and molecular docking studies for identification of hypoxia-inducible factor-1 inhibitor with potential bioactivity. PubMed. [Link]
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Unknown. (2021). Research Article 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tu. ScienceOpen. [Link]
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Herrador-Aznar, M., O'Donovan, D. H., & Fernández-Bolaños, J. G. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 434. [Link]
-
Schalli, M., Thonhofer, M., Weber, H., Fischer, R., & Stütz, A. E. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282–293. [Link]
-
Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2012). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors. International Journal of Molecular Sciences, 13(5), 5550–5578. [Link]
-
Unknown. (2023). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. PubMed. [Link]
-
Mali, S. N., & Pandey, S. K. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 922657. [Link]
-
Unknown. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]
-
Gillaizeau, I., Al-Yasseri, M. M., Bouckaert, J., & Gouin, S. G. (2014). Synthesis of the first examples of iminosugar clusters based on cyclopeptoid cores. Beilstein Journal of Organic Chemistry, 10, 1436–1441. [Link]
-
Butters, T. D. (2009). Iminosugars: from botanical curiosities to licensed drugs. ResearchGate. [Link]
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Octahydrofuro[3,2-b]pyridine Alkaloids: From Natural Scaffolds to Synthetic Glycomimetics
The following technical guide details the history, structural chemistry, and synthetic evolution of the octahydrofuro[3,2-b]pyridine scaffold. This analysis bridges the gap between its origins in complex steroid alkaloids (e.g., Cyclopamine) and its modern application as a privileged core for glycomimetics and kinase inhibitors.
Executive Summary
The This compound core is a bicyclic heterocycle consisting of a saturated six-membered piperidine ring fused to a five-membered tetrahydrofuran ring. While rarely isolated as a standalone simple alkaloid in nature, this structural motif serves as the pharmacophoric engine within complex Veratrum alkaloids (notably Cyclopamine) and has recently emerged as a high-value template for bicyclic iminosugars —synthetic agents capable of potent glycosidase inhibition.
This guide deconstructs the scaffold’s discovery, its biosynthetic origin via steroid rearrangement, and provides field-validated protocols for its stereoselective synthesis.
Part 1: Historical Discovery & Structural Identity
The Natural Origin: Veratrum Alkaloids
The history of the this compound scaffold is inextricably linked to the investigation of teratogenic compounds in the corn lily (Veratrum californicum).
-
1950s (The Cyclopia Mystery): Idaho sheep ranchers observed a high incidence of "cyclopia" (single eye formation) in lambs.
-
1960s (Isolation): Keeler and Binns isolated the causative agent, Cyclopamine (11-deoxojervine).
-
Structural Significance: Unlike typical steroid alkaloids, Cyclopamine features a rearranged C-nor-D-homosteroid skeleton where the E and F rings form a fused tetrahydrofuro[3,2-b]pyridine system (often described as a spiro-linked system in older literature, but chemically defined by the fused N/O heterocycle terminus).
The Synthetic Renaissance: Iminosugars
In the 21st century, the scaffold was "rediscovered" by medicinal chemists (e.g., Désiré et al., Fleet et al.) as a rigidified mimic of nojirimycin. By fusing a furan ring to the piperidine core of sugar mimics, researchers locked the conformation, enhancing selectivity for specific glycosidases (
Part 2: Biosynthesis of the Fused Core
The formation of the this compound motif in nature is a masterclass in oxidative ring rearrangement. It does not occur via simple cycloaddition but through the metabolic processing of solanidine-type precursors.
The Jervine/Cyclopamine Pathway
The pathway begins with cholesterol and proceeds through Solanidine . The critical step involves the oxidation of the steroid backbone and a subsequent ring contraction/expansion that constructs the fused E/F ring system.
Figure 1: Biosynthetic logic of the Veratrum alkaloids. The this compound core (E/F rings) is generated during the rearrangement of the indolizidine system of solanidine.
Part 3: Technical Guide to Total Synthesis
For modern drug discovery, isolating this core from Veratrum is inefficient. Below is a self-validating synthetic protocol for constructing the this compound scaffold, adapted from the Désiré-Blériot methodology (2021-2022). This route is preferred for its ability to generate glycomimetics (sugar analogs).
Experimental Protocol: Iodine-Mediated Cyclization
Objective: Stereoselective formation of the fused furan ring onto a piperidine (sugar) core.
Reagents & Equipment:
-
Substrate: C-allyl iminosugar (derived from D-ribose or D-glucose).
-
Cyclization Agent: Iodine (
) in THF/Water. -
Base:
. -
Purification: Silica gel flash chromatography.
Step-by-Step Workflow:
-
Precursor Preparation:
-
Start with a protected piperidine iminosugar possessing a C-allyl group at the C-2 position (adjacent to the nitrogen).
-
Critical Check: Ensure the nitrogen is protected as a carbamate (e.g., Cbz or Boc) to prevent N-iodination.
-
-
Iodocyclization (The Key Step):
-
Dissolve the C-allyl substrate (1.0 equiv) in THF (
). -
Add saturated aqueous
(3.0 equiv). -
Cool to
and add (2.5 equiv) portion-wise. -
Observation: The solution will turn dark brown. Stir in the dark for 4–6 hours.
-
Mechanism:[1] The iodine activates the alkene (allyl group). The hydroxyl group at C-3 attacks the iodonium ion, closing the 5-membered furan ring.
-
Quench: Add aqueous
until the iodine color disappears (yellow colorless).
-
-
Workup & Isolation:
-
Extract with EtOAc (
). Dry over . -
Purify via flash column.
-
Yield Target: Expect 75–85% yield of the iodomethyl-octahydrofuro[3,2-b]pyridine.
-
-
Functionalization (Optional):
-
The resulting iodomethyl group is a versatile handle. It can be displaced by azides (
) to form amines or reduced (Raney Ni) to a methyl group.
-
Synthetic Logic Diagram (Graphviz)
Figure 2: Synthetic route for the construction of the this compound core from sugar lactams. The iodine-mediated cyclization is the critical step defining the bicyclic architecture.
Part 4: Pharmacological Applications[1][3][4][5][6]
The transition from the aromatic furo[3,2-b]pyridine (kinase inhibitors) to the saturated octahydro- variant (sugar mimics) drastically changes the biological profile.
Comparative Activity Profile
| Scaffold Variant | Primary Target | Mechanism of Action | Key Compound |
| Octahydro- (Saturated) | Glycosidases | Mimics the oxocarbenium transition state of sugar hydrolysis. | Bicyclic Nojirimycin Analogs |
| Octahydro- (Steroidal) | Smoothened (Smo) | Antagonizes the Hedgehog signaling pathway by binding to the heptahelical bundle. | Cyclopamine |
| Aromatic (Furo[3,2-b]pyridine) | CLK / HIPK | ATP-competitive inhibition at the kinase hinge region. | Synthetic CLK Inhibitors |
Hedgehog Signaling Inhibition
Cyclopamine's this compound motif is essential for its binding to the Smoothened (Smo) receptor.
-
Therapeutic Relevance: Inhibition of this pathway is crucial for treating basal cell carcinoma and medulloblastoma.
-
Limitation: Cyclopamine has poor solubility and acid stability.
-
Solution: Modern derivatives (e.g., Vismodegib) simplify the scaffold but retain the spatial orientation provided by the original fused ring system.
Glycosidase Inhibition (Diabetes & Lysosomal Disorders)
The synthetic octahydrofuro[3,2-b]pyridines act as chaperones or inhibitors .
- -Glucosidase: Inhibition prevents carbohydrate digestion, lowering post-prandial blood glucose (Diabetes Type 2).[2]
- -Glucosidase: Chaperone activity can rescue misfolded enzymes in Gaucher's disease.
-
Data Point: Bicyclic derivatives often show
values in the nanomolar (nM) range, significantly more potent than their monocyclic precursors due to entropic restriction.
References
-
Keeler, R. F. (1969). Toxic and teratogenic alkaloids of western range plants. Journal of Agricultural and Food Chemistry. Link
-
Désiré, J., Foucart, Q., et al. (2022).[1] Stereoselective Synthesis of Nojirimycin
-C-Glycosides from a Bicyclic Acyliminium Intermediate. ACS Omega. Link -
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition. Link
-
Proceviat, C., et al. (2021). Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an this compound motif. Carbohydrate Research. Link[3]
-
Heretsch, P., Tzagkaroulakis, L., & Giannis, A. (2010). Cyclopamine and Hedgehog Signaling: Chemistry, Biology, and Clinical Perspectives. Angewandte Chemie International Edition. Link
Sources
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- 3. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of Octahydrofuro[3,2-b]pyridine from C-allyl Iminosugars
This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of bicyclic iminosugars. It details the stereoselective construction of the octahydrofuro[3,2-b]pyridine scaffold—a privileged core in glycosidase inhibitors—starting from C-allyl iminosugars.
Introduction & Biological Significance[1][2][3]
The This compound scaffold represents a conformationally constrained bicyclic iminosugar. Unlike flexible monocyclic piperidines (e.g., deoxynojirimycin), this bicyclic system locks the piperidine ring into a specific chair or twist-boat conformation. This rigidification is a critical strategy in medicinal chemistry to enhance selectivity and potency against glycosidases (glucosidases, mannosidases), which are therapeutic targets for diabetes, viral infections, and lysosomal storage disorders [1, 2].
Key Structural Features[1][2][3][4][5]
-
Core: A saturated furan ring fused to a piperidine ring across the C2 and C3 positions.
-
Stereochemistry: The biological activity is strictly dependent on the configuration of the hydroxyl groups and the cis- or trans-fusion of the bicyclic system.
-
Precursor: C-allyl iminosugars (2-allyl-3-hydroxypiperidines) serve as the ideal platform for this transformation via electrophilic cyclization.
Retrosynthetic Analysis & Mechanism
The synthesis hinges on an intramolecular iodocyclization (5-exo-trig) of a homoallylic alcohol. The stereochemical outcome is dictated by the specific conformation of the C-allyl piperidine precursor.
Mechanistic Pathway
-
Electrophilic Activation: The alkene of the C-allyl group attacks the electrophilic iodine species (
), forming a transient iodonium ion. -
Intramolecular Attack: The hydroxyl group at C3 attacks the activated alkene.
-
Stereoselectivity: The reaction proceeds via a transition state that minimizes steric strain, typically resulting in a cis-fused bicyclic system when starting from a 2,3-trans-piperidine due to the geometric constraints of forming a 5,5- or 5,6-fused system.
Visualization: Retrosynthesis and Pathway
Figure 1: Retrosynthetic logic flow from simple sugar precursors to the bicyclic this compound scaffold.
Experimental Protocol
This protocol describes the conversion of a generic (2R,3S)-2-allyl-3-hydroxypiperidine derivative into the corresponding this compound.
Materials & Reagents[6]
-
Substrate: C-allyl iminosugar (protected or unprotected, depending on solubility).
-
Reagent A: Iodine (
) - Resublimed grade. -
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or THF/Water (1:1) for unprotected substrates.
-
Quench: Saturated aqueous
(Sodium thiosulfate).
Step-by-Step Methodology
Phase 1: Iodocyclization (Ring Closure)
-
Preparation: Dissolve the C-allyl iminosugar (1.0 equiv) in MeCN (0.1 M concentration). If the substrate is a free amine/polyol, use a THF:H2O (1:1) mixture to ensure solubility.
-
Buffering: Add solid
(3.0 equiv) to the stirring solution.-
Note: The base is critical to neutralize the hydroiodic acid (HI) generated, preventing acid-catalyzed degradation or reversibility.
-
-
Cyclization: Cool the mixture to 0°C. Add
(2.5 equiv) portion-wise over 15 minutes.-
Observation: The solution will turn dark brown.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/MeOH) or LC-MS. Look for the disappearance of the starting material and the appearance of a less polar spot (iodomethyl intermediate).
-
-
Work-up:
Phase 2: Radical Deiodination (Optional but Recommended)
To obtain the unsubstituted methyl group on the furan ring (often required for biological mimicry):
-
Setup: Dissolve the iodo-intermediate (1.0 equiv) in dry Toluene or Benzene (degassed).
-
Reagents: Add Tributyltin hydride (
, 1.5 equiv) and a catalytic amount of AIBN (0.1 equiv). -
Reflux: Heat to reflux (80–110°C) for 2 hours under Argon/Nitrogen atmosphere.
-
Work-up: Cool, concentrate, and purify via column chromatography.
-
Green Alternative: For pharmaceutical applications avoiding tin, use catalytic hydrogenation (
, Pd/C, MeOH, ).
-
Stereochemical Control & Data Analysis
The success of this synthesis relies on the relative configuration of the starting material.
Stereochemical Outcomes Table
| Precursor Configuration (C2/C3) | Major Product Fusion | Mechanism Note |
| 2,3-Trans (e.g., 2-allyl-3-hydroxy) | Cis-fused | Hydroxyl attacks anti- to the iodonium ion; favorable chair transition state. |
| 2,3-Cis | Trans-fused (or strained Cis) | Often slower reaction; may require higher energy or result in alternative cyclization modes (e.g., 6-endo). |
Structural Validation (NMR)
-
1H NMR: Look for the disappearance of terminal alkene signals (
5.0–6.0 ppm). -
New Signals: Appearance of the methine proton at the ring fusion (C3a) and the iodomethyl protons (or methyl doublet after reduction) at
1.2–1.5 ppm. -
NOESY: Crucial for assigning cis- vs trans-fusion. A strong NOE correlation between H-2 and H-3 (using piperidine numbering) typically indicates a cis-fused system.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversibility or HI generation | Ensure excess |
| No Reaction | Poor Solubility | Switch solvent to THF/Water or MeOH. |
| Side Products | N-oxidation or N-iodination | If the amine is secondary, protect it (e.g., N-Boc or N-Cbz) before cyclization. |
Decision Pathway: Synthesis Workflow
Figure 2: Decision tree for optimizing the synthesis conditions based on substrate protection status.
References
-
Lier, J. E., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. MDPI. Available at: [Link]
-
Gabriele, B., et al. (2012).[3] An Iodocyclization Approach to Substituted 3-Iodothiophenes. Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2014). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines. Organic Chemistry Frontiers. Available at: [Link]
-
Mishra, S., et al. (2023).[2][4] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Application Notes and Protocols for Debenzylative Cycloetherification in Bicyclic Iminosugar Synthesis
Introduction: The Strategic Importance of Bicyclic Iminosugars and Debenzylative Cycloetherification
Bicyclic iminosugars, such as castanospermine and swainsonine, represent a pivotal class of carbohydrate mimetics that have garnered significant attention from the scientific community. Their unique three-dimensional structures, which mimic the transition states of glycosidase-catalyzed reactions, make them potent and selective inhibitors of these enzymes. This inhibitory activity underpins their therapeutic potential in a wide range of diseases, including viral infections, cancer, and genetic disorders like Gaucher disease. The construction of the characteristic bicyclic core of these molecules is a key challenge in their chemical synthesis.
Debenzylative cycloetherification has emerged as a powerful and versatile strategy for the stereocontrolled formation of the ether linkage that defines the bicyclic scaffold of many iminosugars. This transformation involves the intramolecular cyclization of a hydroxyl group onto a carbon atom from which a benzyl ether protecting group is simultaneously or sequentially cleaved. The choice of benzyl groups as protecting agents for the hydroxyl moieties of the iminosugar precursor is strategic; they are relatively stable under a variety of reaction conditions yet can be cleaved under specific and often mild conditions, allowing for a controlled cyclization event.
This guide provides detailed application notes and protocols for three distinct and effective methods of debenzylative cycloetherification for the synthesis of bicyclic iminosugars. Each protocol is presented with an in-depth explanation of the underlying chemical principles, the rationale for the choice of reagents and reaction conditions, and step-by-step experimental procedures to ensure reproducibility.
I. Catalytic Hydrogenolysis-Mediated Debenzylative Cycloetherification
Catalytic hydrogenolysis is a cornerstone of benzyl group deprotection in organic synthesis. In the context of bicyclic iminosugar synthesis, this method offers a clean and efficient means to concurrently remove multiple benzyl ethers and induce cyclization in a single synthetic operation. The reaction is typically carried out in the presence of a palladium catalyst and a hydrogen source.
Causality Behind Experimental Choices
The choice of a palladium catalyst, most commonly palladium on carbon (Pd/C), is predicated on its high efficacy in cleaving the C-O bond of benzyl ethers under a hydrogen atmosphere. The reaction proceeds on the surface of the catalyst, where both the benzyl-protected iminosugar precursor and molecular hydrogen are adsorbed. The hydrogen is dissociatively chemisorbed onto the palladium surface, forming reactive palladium hydride species. These species then effect the hydrogenolysis of the benzyl ethers, liberating the free hydroxyl groups and generating toluene as a byproduct.
The intramolecular cyclization occurs as the hydroxyl groups are unmasked. The proximity of a newly formed hydroxyl group to an adjacent carbon atom bearing another benzyl ether facilitates an intramolecular nucleophilic attack, leading to the formation of the cyclic ether and the final bicyclic iminosugar. The stereochemical outcome of the cyclization is often dictated by the inherent stereochemistry of the iminosugar precursor.
The choice of solvent is also critical. Protic solvents such as methanol or ethanol are commonly used as they can stabilize the polar intermediates and products. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction by protonating the benzyl ether oxygen, making it a better leaving group.
Experimental Protocol: Synthesis of a Castanospermine Analogue
This protocol describes the debenzylative cycloetherification of a tetra-O-benzyl-protected 1-deoxynojirimycin derivative to a bicyclic castanospermine analogue.[1]
Materials:
-
Tetra-O-benzyl-protected 1-deoxynojirimycin derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20 mol% Pd)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tetra-O-benzyl-protected 1-deoxynojirimycin derivative (1.0 mmol) in methanol (15-25 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution under a stream of inert gas.
-
Hydrogenation: Seal the flask with a septum and connect it to a hydrogen gas supply (a balloon is often sufficient for small-scale reactions). Evacuate the flask and backfill with hydrogen gas three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst activity.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude bicyclic iminosugar. The product can be further purified by column chromatography on silica gel or by crystallization.
Data Summary
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Tetra-O-benzyl-1-deoxynojirimycin deriv. | 10% Pd/C, H₂ (1 atm) | Methanol | 12 | >95 | [1] |
II. NIS/TMSOTf-Triggered Debenzylative Cycloetherification
This modern approach to debenzylative cycloetherification utilizes a combination of N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to achieve a regioselective debenzylation and subsequent cyclization. This method is particularly effective for the synthesis of bicyclic iminosugars from C-allyl iminosugar precursors.[2][3]
Causality Behind Experimental Choices
The reaction is initiated by the activation of the double bond of the C-allyl group by the iodonium ion source, NIS. This forms a cyclic iodonium ion intermediate. The neighboring benzyl ether on the C-2 position then acts as an intramolecular nucleophile, attacking the iodonium ion in a 5-exo-tet or 6-exo-tet cyclization, depending on the ring size of the iminosugar precursor. This step is facilitated by the anchimeric assistance of the intracyclic N-benzyl group.
The resulting oxonium ion intermediate is then attacked by the triflate anion, leading to the cleavage of the C-2 benzyl group and the formation of a bicyclic iodo-ether and benzyl triflate. The TMSOTf acts as a Lewis acid to activate the NIS and facilitate the overall transformation. The final step involves a reductive elimination of the iodine, which can be achieved with a reducing agent such as tri-n-butyltin hydride or by other reductive methods.
This protocol offers excellent regioselectivity, as the debenzylation occurs specifically at the C-2 position due to the intramolecular nature of the reaction initiated by the C-allyl group.
Experimental Protocol: Synthesis of a Bicyclic Iodo-Ether from a C-Allyl Iminosugar
This protocol is adapted from the work of Foucart et al. on the site-selective debenzylation of C-allyl iminosugars.[2][3]
Materials:
-
Perbenzylated C-allyl iminosugar (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add a solution of the perbenzylated C-allyl iminosugar (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Reagent Addition: Cool the mixture to -20 °C (ice/salt bath). Add NIS (1.2 mmol) followed by the dropwise addition of a solution of TMSOTf (0.2 mmol) in anhydrous DCM (2 mL).
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Work-up: Allow the mixture to warm to room temperature and then dilute with DCM. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic iodo-ether.
Data Summary
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Perbenzylated C-allyl piperidine | NIS, TMSOTf | DCM | 1.5 | 85 | [2][3] |
| Perbenzylated C-allyl azepane | NIS, TMSOTf | DCM | 2 | 78 | [2][3] |
III. Acid-Catalyzed Debenzylative Cycloetherification
While less common than hydrogenolysis, acid-catalyzed debenzylative cycloetherification can be an effective method for the synthesis of bicyclic iminosugars, particularly when other functional groups in the molecule are sensitive to reductive conditions. This method relies on the use of a Brønsted or Lewis acid to promote the cleavage of a benzyl ether and subsequent intramolecular cyclization.
Causality Behind Experimental Choices
The mechanism of acid-catalyzed debenzylative cycloetherification involves the protonation of the benzyl ether oxygen by a Brønsted acid, or coordination to a Lewis acid. This enhances the leaving group ability of the benzyloxy group. An intramolecular nucleophilic attack by a suitably positioned hydroxyl group then displaces the protonated or activated benzyloxy group, forming the cyclic ether. The liberated benzyl cation is then trapped by a nucleophile present in the reaction medium.
The choice of acid is crucial. Strong Brønsted acids like perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), often supported on silica gel for ease of handling, can be effective.[2] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed. The reaction conditions, including temperature and solvent, must be carefully controlled to avoid undesired side reactions, such as dehydration or rearrangement.
Experimental Protocol: Brønsted Acid-Catalyzed Cyclization of an N-Cbz-Protected Amino Diol
This protocol is a conceptual adaptation based on Brønsted acid-catalyzed cyclizations of N-Cbz protected amino acid derivatives, applied to a hypothetical iminosugar precursor.[2][3]
Materials:
-
N-Cbz-protected amino diol with a benzyl ether (1.0 eq)
-
Silica-supported perchloric acid (HClO₄-SiO₂) (10-20 mol%)
-
Anhydrous Methanol or Ethanol
-
Triethylamine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the N-Cbz-protected amino diol with a benzyl ether (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add silica-supported perchloric acid (10 mol%).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction time can vary depending on the substrate's reactivity.
-
Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the acid.
-
Work-up: Filter the reaction mixture to remove the silica-supported acid and wash the solid with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the bicyclic iminosugar derivative.
Data Summary
| Substrate | Acid Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Cbz-phenylalanine-derived diazoketone | HClO₄-SiO₂ | Methanol | 12 | 71 | [2] |
| N-Cbz-valine-derived diazoketone | HClO₄-SiO₂ | Methanol | 12 | 85 | [2] |
(Note: The yields are for the cyclization of diazoketones to oxazinanones, which serves as a model for the acid-catalyzed intramolecular cyclization.)
Visualization of Methodologies
Catalytic Hydrogenolysis Workflow
Caption: Mechanism of NIS/TMSOTf-Triggered Debenzylative Cycloetherification.
References
-
Gallo, R. D. C., Campovilla Jr, O. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]
-
Foucart, Q., Marrot, J., Désiré, J., et al. (2019). Site-Selective Debenzylation of C-Allyl Iminosugars Enables Their Stereocontrolled Structure Diversification at the C-2 Position. Organic Letters, 21(12), 4821–4825. [Link]
-
Yu, C.-Y., et al. (2014). Concise synthesis of 1-epi-castanospermine. Chinese Chemical Letters, 25(6), 899-902. [Link]
Sources
- 1. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Hydrogenation of Furo[3,2-b]pyridine
Introduction: The Strategic Importance of Furo[3,2-b]pyridine Reduction
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, integral to the development of potent and selective inhibitors targeting various biological pathways, particularly in oncology.[1][2] Its rigid, planar structure is a key feature in the design of kinase inhibitors and modulators of signaling pathways like the Hedgehog pathway.[2][3] The reduction of this aromatic system to its saturated or partially saturated derivatives, such as tetrahydrofuro[3,2-b]pyridines, unlocks a three-dimensional chemical space, which is critical for accessing novel pharmacophores and improving pharmacokinetic properties in drug candidates.
However, the hydrogenation of the furo[3,2-b]pyridine system presents a significant challenge: the selective reduction of either the pyridine or the furan ring. The pyridine ring's aromaticity and its potential to coordinate with and poison metal catalysts make its reduction non-trivial.[4][5] This guide provides a comprehensive overview of the catalytic systems, reaction conditions, and strategic considerations necessary to achieve controlled and efficient hydrogenation of the furo[3,2-b]pyridine scaffold.
Core Concepts in Catalytic Hydrogenation
The catalytic hydrogenation of heteroaromatics like furo[3,2-b]pyridine involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables that dictate the reaction's success, rate, and selectivity.
-
Catalyst Activity and Selectivity: Different metal catalysts exhibit varying activities towards the pyridine and furan rings.
-
Palladium (Pd): Often used on a carbon support (Pd/C), palladium is a versatile catalyst for hydrogenation.[6][7] However, it can sometimes lead to side reactions like hydrogenolysis (cleavage of C-O bonds), which could be a concern for the furan ring.
-
Platinum (Pt): Typically used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is a powerful catalyst for reducing aromatic rings.[8] Its activity is often enhanced in acidic media, which protonates the pyridine nitrogen, facilitating its reduction.[8][9]
-
Rhodium (Rh): Rhodium, often on a carbon or alumina support, is particularly effective for the hydrogenation of pyridines, sometimes under milder conditions than platinum or palladium.[10][11] Commercially available Rh₂O₃ has also been shown to be an effective and stable catalyst for reducing a wide range of functionalized pyridines.[10][11][12]
-
Ruthenium (Ru): While also active, ruthenium catalysts often require higher temperatures and pressures for pyridine reduction.[9]
-
-
The Role of the Solvent: The solvent plays a crucial role beyond simply dissolving the substrate.
-
Protic Solvents: Alcohols (e.g., ethanol, methanol) and especially acidic solvents like glacial acetic acid can significantly accelerate the reaction rate.[13] Acetic acid protonates the basic nitrogen of the pyridine ring, which reduces its catalyst-poisoning effect and activates the ring toward reduction.[8][9]
-
Aprotic Solvents: While less common for pyridine reduction, solvents like ethyl acetate or THF may be used, but reactions are often slower.
-
-
Pressure and Temperature: These parameters are directly related to the reaction kinetics. Due to the stability of the aromatic system, elevated pressures (50-100 bar) and temperatures (RT to 100°C) are often required to achieve reasonable reaction times.[14] However, harsh conditions can also lead to a loss of selectivity and an increase in side products.
Reaction Pathways & Selectivity
The hydrogenation of furo[3,2-b]pyridine can proceed through several pathways, leading to different products. The primary challenge is to selectively reduce one ring while leaving the other intact, or to achieve complete saturation of the bicyclic system.
Caption: Possible hydrogenation pathways for furo[3,2-b]pyridine.
Comparative Analysis of Hydrogenation Conditions
The selection of an appropriate catalytic system is paramount for achieving the desired outcome. The following table summarizes various conditions reported for the hydrogenation of pyridine derivatives, which serve as a model for the furo[3,2-b]pyridine system.
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Key Observations | Reference |
| PtO₂ | 50 - 70 | Room Temp | Glacial Acetic Acid | Effective for a range of substituted pyridines. The acidic solvent is crucial for catalyst activity. | [8][9][15] |
| Rh₂O₃ | 5 | 40 | TFE¹ | Mild conditions, broad substrate scope for functionalized pyridines. | [12] |
| 10% Pt/C | 100 | 100 | Ethyl Acetate | High pressure and temperature required for full saturation in a flow chemistry setup. | [14] |
| Rh/C | ~55 | Room Temp | Ethanol | Effective for pyridine reduction, often used when acidic conditions are not desired. | [8] |
| [Cp*RhCl₂]₂ | (Transfer) | 40 | HCOOH-Et₃N | Transfer hydrogenation conditions, can be highly chemoselective for tetrahydropyridines. | [16] |
¹TFE = 2,2,2-Trifluoroethanol
Detailed Experimental Protocol: Full Saturation of Furo[3,2-b]pyridine
This protocol describes a general procedure for the complete hydrogenation of the furo[3,2-b]pyridine core to yield hexahydrofuro[3,2-b]pyridine, using Platinum(IV) oxide in an acidic medium.
Safety Precautions:
-
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially after use).[17] All operations must be conducted in a well-ventilated fume hood.
-
Ensure the hydrogenation vessel is properly rated for the intended pressure.
-
Properly quench and handle the catalyst post-reaction. Spent Pd/C, for example, should not be allowed to dry and must be filtered carefully.[13]
Materials:
-
Furo[3,2-b]pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (0.05 - 0.10 eq by weight)
-
Glacial Acetic Acid (approx. 0.1 M solution)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure hydrogenation vessel, add the furo[3,2-b]pyridine substrate (e.g., 1.0 g).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the PtO₂ catalyst.
-
Solvent Addition: Add glacial acetic acid to dissolve the substrate (e.g., 100 mL).
-
Assembly and Purge: Seal the hydrogenation vessel according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-70 bar). Begin vigorous stirring or shaking and heat to the target temperature if necessary (though this system often works well at room temperature).[8][9]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours (6-18 h).
-
Cooldown and Depressurization: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas in the fume hood. Purge the vessel with nitrogen.
-
Catalyst Filtration (Caution): Open the vessel and dilute the reaction mixture with methanol or ethanol. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Do not allow the catalyst cake to dry. Wash the filter cake with additional solvent.
-
Workup: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure.
-
Neutralization: Dissolve the residue in water and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude hexahydrofuro[3,2-b]pyridine.
-
Purification: The crude product can be purified by silica gel column chromatography or distillation as required.
Troubleshooting and Mechanistic Considerations
-
Incomplete Reaction: If the reaction stalls, the cause may be catalyst poisoning or insufficient pressure/temperature. Adding more catalyst is generally not recommended; instead, filtering the current batch and restarting with fresh catalyst is safer.[13] The activity of PtO₂ is significantly enhanced by the acidic solvent; ensure sufficient acid is present.[8]
-
Side Reactions: Hydrogenolysis of the furan C-O bond is a potential side reaction, especially under harsh conditions or with palladium catalysts. If this is observed, switching to a rhodium catalyst or using milder conditions (lower temperature, lower pressure) may be beneficial.
-
Stereoselectivity: The hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the ring system from the catalyst surface.[6] For substituted furo[3,2-b]pyridines, this can lead to specific diastereomers. The cis-fused product is often favored.
References
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.com.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Hydrogenation (atmospheric pressure) with Pd/C. University of Evansville.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, Vol. 83, No. 8, 2011.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- What is the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride?. Guidechem.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. PubMed.
- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
- Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS. Georgia Institute of Technology.
- Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. Google Patents.
- Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Mario Pagliaro's Lab website.
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Wiley Online Library.
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Application Note: Precision Iodine-Mediated Cyclization of Piperidine Derivatives
Abstract
The piperidine scaffold is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs. While traditional synthesis relies on hydrogenation of pyridines or nucleophilic substitution, iodine-mediated cyclization offers a distinct advantage: the simultaneous formation of the C–N bond and the installation of a versatile iodide handle for downstream cross-coupling. This application note details two high-value protocols: the De Novo Synthesis of 4-Iodopiperidines via Aza-Prins Cyclization and the Visible-Light Iodine-Catalyzed C(sp³)–H Amination . These methods overcome classic Baldwin’s rule limitations, offering high regio- and stereocontrol for drug discovery campaigns.
Mechanistic Principles & Strategic Advantages
The Iodine Advantage
Molecular iodine (
-
Stereoelectronic Control: The reaction often proceeds through a chair-like transition state, translating alkene geometry into ring stereochemistry.
-
Orthogonal Functionality: The resulting C–I bond is not a waste byproduct but a "functional handle" for Suzuki, Heck, or Sonogashira couplings.
Overcoming Regioselectivity Challenges
A major challenge in piperidine synthesis is the kinetic preference for 5-exo-trig cyclization (forming pyrrolidines) over 6-endo-trig (forming piperidines), as predicted by Baldwin’s rules. To enforce piperidine formation, we utilize two strategies:
-
Cationic Pi-Cyclization (Aza-Prins): Uses an oxocarbenium/iminium intermediate to drive the 6-membered ring formation thermodynamically.
-
Radical Relay (C-H Amination): Uses an iodine radical chaperone to guide 1,6-hydrogen atom transfer (HAT), overriding standard ionic selectivity.
Mechanistic Pathway Visualization
Figure 1: General mechanistic flow for iodine-mediated aminocyclization. The reversibility (red dashed line) is key to thermodynamic stereocontrol.
Protocol A: De Novo Synthesis via Aza-Prins Cyclization
Target: Functionalized 4-Iodopiperidines Application: Rapid assembly of 2,4-disubstituted piperidines from homoallylic amines.
Experimental Rationale
This protocol utilizes Trimethylsilyl Iodide (TMSI), generated in situ or added directly, to promote the condensation of a homoallylic amine with an aldehyde. The resulting iminium ion undergoes a 6-endo cyclization. The iodine anion then traps the carbocation, yielding a 4-iodopiperidine with high diastereoselectivity (typically 2,4-cis).
Reagents & Materials
-
Substrate: N-Tosyl homoallylic amine (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)
-
Reagent: Trimethylsilyl Iodide (TMSI) (1.1 equiv) OR
(1.0 equiv) + TMSCl (1.0 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq.
(Sodium thiosulfate)[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve N-tosyl homoallylic amine (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous DCM (5 mL).
-
Activation: Cool the mixture to 0°C. Add TMSI (1.1 mmol) dropwise via syringe.
-
Note: The solution will turn a dark amber/red color.
-
-
Cyclization: Allow the reaction to warm to 25°C (Room Temperature) and stir for 6–8 hours.
-
Monitoring: Check TLC for the disappearance of the aldehyde.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing sat. aq.
(10 mL) and vigorously shake until the iodine color dissipates (turns clear/yellow). -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 2,4-disubstituted-4-iodopiperidines in 75–90% yield.
Protocol B: Visible-Light Iodine-Catalyzed C(sp³)–H Amination
Target: Piperidines from Acyclic Amines via 1,6-HAT Application: Accessing "elusive" piperidines where traditional Hofmann-Löffler-Freytag conditions fail (favoring pyrrolidines).
Experimental Rationale
This advanced protocol uses a catalytic amount of molecular iodine (
Reagents & Materials
-
Substrate: Free amine or Sulfonamide with pendant alkyl chain (1.0 equiv)
-
Catalyst: Molecular Iodine (
) (5 mol%) -
Oxidant: N-Iodosuccinimide (NIS) or NBS (1.1 equiv) to regenerate the active iodine species.
-
Solvent: Cyclohexane or DCE (0.1 M)
-
Activation: Blue LED (450–460 nm) or compact fluorescent lamp (CFL).
Step-by-Step Methodology
-
Setup: Place the amine substrate (0.5 mmol) in a clear glass vial equipped with a stir bar.
-
Catalyst Addition: Add
(0.025 mmol, 5 mol%) and NIS (0.55 mmol). -
Solvent: Add Cyclohexane (5 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2–5 cm away from the Blue LED light source. Stir at room temperature.
-
Safety: Use a light shield/box to protect eyes from high-intensity UV/Blue light.
-
-
Reaction Time: Irradiate for 4–12 hours.
-
Monitoring: Reaction is complete when the oxidant (NIS) is consumed (check via starch-iodide paper or TLC).
-
-
Workup: Dilute with EtOAc, wash with 10%
to remove residual iodine. -
Basification: If the product is an HI salt, treat with sat.
to liberate the free base. -
Isolation: Dry over
and concentrate. Purify via silica gel chromatography (DCM/MeOH/ ).
Data Summary & Optimization
Comparative Yields & Selectivity
| Parameter | Protocol A (Aza-Prins) | Protocol B (Light/Cat. |
| Primary Product | 4-Iodo-2-substituted piperidine | Unsubstituted/Alkyl-piperidine |
| Mechanism | Ionic (Carbocation/Iminium) | Radical (1,6-HAT) |
| Key Reagent | TMSI (Stoichiometric) | |
| Selectivity | High Diastereoselectivity (cis) | High Regioselectivity (1,6 vs 1,5) |
| Typical Yield | 80–92% | 65–85% |
Troubleshooting Guide
-
Problem: Formation of Pyrrolidine (5-membered ring) instead of Piperidine.
-
Cause: Kinetic control favors 5-exo-trig.
-
Solution (Protocol A): Ensure temperature is 25°C or higher to allow thermodynamic equilibration to the 6-membered ring.
-
Solution (Protocol B): Switch solvent to Cyclohexane (apolar) to favor the specific radical folding conformation required for 1,6-HAT.
-
-
Problem: Hydrolysis of the Iminium Intermediate (Protocol A).
-
Cause: Wet solvent.[2]
-
Solution: Re-distill DCM over
or use molecular sieves (4Å) in the reaction vessel.
-
References
-
Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]
-
Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. International Journal for Multidisciplinary Research. [Link]
-
Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Journal of the American Chemical Society. [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society. [Link]
Sources
- 1. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of N,C-Biantennary Glycomimetics via Octahydrofuro[3,2-b]pyridine Scaffolds
Executive Summary
The high entropic penalty of carbohydrate-protein interactions remains a primary bottleneck in developing high-affinity glycomimetics. This guide details the synthesis of N,C-biantennary glycomimetics utilizing a rigid octahydrofuro[3,2-b]pyridine scaffold. Unlike flexible linear spacers, this bicyclic core "locks" the bioactive conformation of glycan determinants, significantly enhancing affinity for lectins (e.g., Galectins, DC-SIGN) via the "cluster glycoside effect."
This protocol provides a validated route to synthesize this scaffold from readily available carbohydrate precursors (D-glucal or D-arabinose), enabling the orthogonal attachment of two distinct glycan arms: one via a carbon linkage (C-arm) and one via a nitrogen linkage (N-arm).
Part 1: Rationale & Scaffold Design[1]
The "Entropy-Busting" Core
The this compound scaffold is a cis-fused bicyclic system. Its value lies in its ability to mimic the transition states of glycosidases and, more importantly, to serve as a sp³-rich central hub that orients two pharmacophores in vectorially distinct directions.
-
N-Antenna (Position 1/Nitrogen): Allows for the introduction of diversity elements via reductive amination or amide coupling.
-
C-Antenna (Position 2 or 6): Typically installed via C-glycosylation or cross-coupling, providing metabolic stability (resistance to hydrolysis).
Mechanistic Strategy: The Povarov-Type Assembly
The most robust route to this core involves a diastereoselective multicomponent reaction (MCR) or a stepwise C-allylation/cyclization sequence. This guide focuses on the C-allylation/Reductive Cyclization pathway, which offers superior stereocontrol for the "octahydro" (fully saturated) system.
Part 2: Visualizing the Synthesis
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the disconnection of the target N,C-biantennary glycomimetic into its constituent building blocks.
Caption: Retrosynthetic breakdown of the target glycomimetic to the chiral carbohydrate starting material.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of the C-Allyl Precursor
Objective: Install the "C-antenna" handle and prepare the sugar ring for nitrogen insertion.
Reagents:
-
D-Glucal (tri-O-acetyl-D-glucal)
-
Allyltrimethylsilane (AllylTMS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve tri-O-acetyl-D-glucal (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Activation: Add AllylTMS (15 mmol) via syringe.
-
Catalysis: Dropwise add BF₃·OEt₂ (12 mmol). The solution will turn pale yellow.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) overnight. Mechanism: The Lewis acid activates the C3-acetoxy group, forming an oxocarbenium ion which is trapped by the allyl silane (Ferrier rearrangement type).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:1) yields the 2,3-unsaturated C-allyl glycoside .
Phase 2: Core Assembly (The Octahydrofuro Scaffold)
Objective: Form the piperidine ring fused to the furanose/pyranose core.
Reagents:
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Primary Amine (R-NH₂, e.g., Benzylamine for protection or the N-antenna moiety)
-
Sodium Cyanoborohydride (NaCNBH₃)
Protocol:
-
Ozonolysis: Dissolve the C-allyl glycoside (5 mmol) in MeOH/DCM (1:1). Cool to -78°C. Bubble O₃ until the solution turns blue. Purge with O₂.
-
Reduction to Aldehyde: Add DMS (excess) and warm to RT. Stir for 4 hours to generate the aldehyde intermediate.
-
Double Reductive Amination:
-
Add the primary amine (R-NH₂, 5.5 mmol) and acetic acid (cat.). Stir for 1 hour to form the imine.
-
Add NaCNBH₃ (10 mmol) at 0°C.
-
Critical Step: The amine first reacts with the aldehyde (from ozonolysis) and then intramolecularly attacks the ring ketone/hemiacetal (generated after deprotection or inherent to the specific glucal route) to close the piperidine ring.
-
-
Hydrogenation (Saturation): To ensure the full "octahydro" (saturated) core, dissolve the crude intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ (1 atm) for 12 hours.
-
Result: This yields the This compound core.
Phase 3: Biantennary Functionalization
Objective: Attach the specific glycan determinants.
-
C-Arm (Carbon Linkage): The C-allyl group installed in Phase 1 (before ozonolysis) can be preserved or modified. If preserved (by skipping ozonolysis and using an alternative cyclization like iodocyclization), it serves as a handle for Thiol-Ene click chemistry.
-
Protocol: React the C-allyl arm with a Thiol-Sugar (e.g., Thio-Galactose) using a radical initiator (AIBN) in refluxing toluene.
-
-
N-Arm (Nitrogen Linkage): If a benzyl amine was used in Phase 2, deprotect (H₂/Pd(OH)₂) to reveal the secondary amine.
-
Protocol: Perform amide coupling with a Carboxyl-Sugar or reductive amination with a Sugar-Aldehyde.
-
Part 4: Visualization of Reaction Flow
Diagram 2: Synthetic Workflow
This diagram details the specific chemical transformations described in the protocol.
Caption: Step-by-step reaction flow from C-allylation to the final biantennary scaffold.
Part 5: Quality Control & Validation
To ensure the integrity of the synthesized glycomimetics, the following QC parameters must be met:
| Parameter | Method | Acceptance Criteria |
| Stereochemistry | 2D NOESY NMR | Strong NOE correlation between H-3a and H-7a (confirming cis-fusion). |
| Purity | HPLC-ELSD/MS | >95% purity; no residual starting amine. |
| Identity | HRMS (ESI+) | Mass accuracy < 5 ppm. |
| Lectin Binding | SPR / ELISA | K_D determination against target lectin (e.g., Galectin-3). |
Troubleshooting Tip: If the intramolecular cyclization (Phase 2) is sluggish, ensure the solution is dilute (0.01 M) to favor intramolecular reaction over intermolecular oligomerization.
References
-
C-Allylation & Ferrier Rearrangement
-
Scaffold Synthesis (Dihydro/Octahydrofuro[3,2-b]pyridines)
-
Liu, H., et al. (2024).[2] Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. International Journal of Molecular Sciences.
-
-
Diversity-Oriented Synthesis of Glycomimetics
- Marcaurelle, L. A., & Seeberger, P. H. (2002). Combinatorial Carbohydrate Chemistry. Current Opinion in Chemical Biology.
-
Multicomponent Reactions in Glycochemistry
- Shaabani, A., et al. (2020). Multicomponent Reactions (MCRs)
Sources
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Industrial Synthesis of Octahydrofuro[3,2-b]pyridine Intermediates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydrofuro[3,2-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective therapeutic agents. This application note provides an in-depth technical guide to the scalable industrial synthesis of key this compound intermediates. We will explore established synthetic strategies, focusing on the causality behind experimental choices, and provide detailed, validated protocols for key transformations. This guide is intended to equip researchers and process chemists with the knowledge to implement and optimize the synthesis of these valuable intermediates for pharmaceutical research and development.
Introduction: The Significance of the this compound Scaffold
The fusion of a tetrahydrofuran ring with a piperidine ring creates the this compound scaffold, a key structural motif in a variety of biologically active molecules.[3][4] This bicyclic system is found in compounds targeting a range of therapeutic areas, including kinase inhibitors and modulators of the Hedgehog signaling pathway.[1] The defined stereochemistry and conformational rigidity of this scaffold allow for precise presentation of substituents, leading to high-affinity interactions with biological targets.
The development of robust and scalable synthetic routes to this compound intermediates is therefore a critical endeavor in pharmaceutical manufacturing.[5] Key challenges in the industrial synthesis include controlling stereochemistry, ensuring high yields and purity, and developing cost-effective and environmentally benign processes.
Strategic Approaches to the this compound Core
The construction of the this compound skeleton can be broadly categorized into two main strategies:
-
Strategy A: Furan Ring Formation onto a Pre-existing Piperidine Core: This approach often involves the cyclization of a functionalized piperidine derivative.
-
Strategy B: Piperidine Ring Formation via Saturation of a Furopyridine Precursor: This is a common and often more direct route, relying on the catalytic hydrogenation of a corresponding furopyridine.
This guide will primarily focus on Strategy B, as it often provides a more convergent and scalable pathway to the desired saturated heterocyclic system.
Key Synthetic Transformation: Catalytic Hydrogenation of Furopyridines
The catalytic hydrogenation of a substituted furopyridine is a cornerstone of many industrial syntheses of this compound intermediates.[6][7] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Causality of Experimental Choices
The success of the catalytic hydrogenation is highly dependent on several key parameters:
-
Catalyst Selection: Platinum group metals are highly effective for pyridine hydrogenation.[7] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and robust catalyst for this transformation.[6] It is particularly effective under acidic conditions, which help to activate the pyridine ring towards reduction and can mitigate catalyst poisoning by the nitrogen lone pair.[7] Rhodium catalysts, such as Rh₂O₃, have also been shown to be effective under mild conditions.[8]
-
Solvent System: Glacial acetic acid is a common solvent for the hydrogenation of pyridines using PtO₂.[6] The acidic environment protonates the pyridine nitrogen, facilitating the reduction process.
-
Hydrogen Pressure: High hydrogen pressure (typically 50-70 bar) is often required to overcome the aromaticity of the pyridine ring and drive the reaction to completion.[6]
-
Temperature: Many pyridine hydrogenations can be carried out at or near room temperature, which is advantageous for industrial processes in terms of energy consumption and safety.[6]
Data Presentation: Comparative Analysis of Hydrogenation Conditions
| Parameter | Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Typical Reaction Time (h) | Reference |
| Condition Set 1 | PtO₂ | 50-70 | Room Temperature | Glacial Acetic Acid | 4-8 | [6] |
| Condition Set 2 | Rh₂O₃ | 5 | 40 | 2,2,2-Trifluoroethanol (TFE) | 4-16 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Furo[3,2-b]pyridine Precursor via Sonogashira Coupling
This protocol describes a common method for the synthesis of a 2-substituted furo[3,2-b]pyridine, a key precursor for hydrogenation.[2]
Workflow Diagram:
Caption: Sonogashira coupling for furo[3,2-b]pyridine synthesis.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[2]
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[2]
Protocol 2: Scalable Catalytic Hydrogenation to this compound
This protocol details the hydrogenation of a furopyridine precursor to the corresponding this compound intermediate using Adams' catalyst.[6][7]
Workflow Diagram:
Caption: Catalytic hydrogenation of a furopyridine derivative.
Materials:
-
Furo[3,2-b]pyridine derivative
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the furo[3,2-b]pyridine derivative in glacial acetic acid.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.[7]
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[7]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]
-
Begin vigorous stirring and maintain the reaction at room temperature.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product as necessary by distillation or column chromatography to yield the this compound intermediate.
Conclusion
The scalable synthesis of this compound intermediates is a critical aspect of developing novel pharmaceuticals. The strategies and protocols outlined in this application note provide a solid foundation for researchers and process chemists. The catalytic hydrogenation of furopyridine precursors stands out as a robust and scalable method. By understanding the underlying principles of catalyst selection, solvent effects, and reaction conditions, the synthesis of these valuable intermediates can be optimized for efficiency, purity, and cost-effectiveness, thereby accelerating the drug development pipeline.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved February 16, 2024, from [Link]
-
Patsnap. (2018). A kind of synthetic method of 4-(tert-butoxycarbonyl) this compound-6-carboxylic acid. Retrieved February 16, 2024, from [Link]
-
Arakelyan, K., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. MDPI. [Link]
-
Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PMC. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1841. [Link]
-
Hammouda, M., et al. (2023). Synthesis and biological activities of bicyclic pyridines integrated steroid hybrid. PubMed. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved February 16, 2024, from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved February 16, 2024, from [Link]
-
Academia.edu. (n.d.). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Retrieved February 16, 2024, from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved February 16, 2024, from [Link]
-
Shiotani, S., & Morita, H. (1984). Furopyridines. III. A new synthesis of furo[3,2-b]pyridine. Journal of Heterocyclic Chemistry, 21(3), 721-725. [Link]
-
Pharmaffiliates. (n.d.). Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride. Retrieved February 16, 2024, from [Link]
- Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
-
PubMed. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Retrieved February 16, 2024, from [Link]
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved February 16, 2024, from [Link]
-
PMC. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved February 16, 2024, from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 16, 2024, from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Retrieved February 16, 2024, from [Link]
-
ACS Publications. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Retrieved February 16, 2024, from [Link]
- Google Patents. (n.d.). US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
-
MDPI. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Retrieved February 16, 2024, from [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved February 16, 2024, from [Link]
-
ResearchGate. (2019). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 16, 2024, from [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and biological activities of bicyclic pyridines integrated steroid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stereocontrol in Octahydrofuro[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of octahydrofuro[3,2-b]pyridine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of this privileged heterocyclic system. The this compound core is a key structural motif in a variety of biologically active compounds, and achieving precise control over its stereochemistry is often a critical challenge.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic campaigns. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems related to stereocontrol in a question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity is a common hurdle and can often be traced back to the reaction conditions or the nature of the substrates and reagents. Here’s a systematic approach to troubleshooting this issue:
-
Re-evaluate Your Catalyst System: The choice of catalyst is paramount for achieving high diastereoselectivity.
-
Lewis Acids: In reactions like the [2+2] cycloaddition/retroelectrocyclization cascade, Lewis acids play a crucial role in activating the substrates and organizing the transition state.[1] If you are using a generic Lewis acid (e.g., BF₃·OEt₂), consider screening a panel of more sterically demanding or coordinating Lewis acids. For instance, chiral Lewis acids can introduce a bias for one diastereomeric pathway.
-
Transition Metal Catalysts: For palladium- or copper-catalyzed reactions, the ligand coordinated to the metal center dictates the steric environment of the catalytic cycle.[2][3][4] If you are using a standard phosphine ligand like PPh₃, switching to a bulkier ligand (e.g., a biaryl phosphine) or a chiral ligand (e.g., a Josiphos-type ligand) can significantly enhance diastereoselectivity.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A non-coordinating solvent might favor a more "open" transition state, leading to lower selectivity. Conversely, a coordinating solvent can help organize the reactants. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN).
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. If your reaction is running at room temperature or elevated temperatures, try conducting it at 0 °C or even -78 °C.
-
Substrate Modification:
-
Steric Bulk: Increasing the steric bulk of a substituent on either the furan or the pyridine precursor can create a greater energetic difference between the diastereomeric transition states.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material is a classic and effective strategy to direct the stereochemical outcome of a reaction.[] The auxiliary can be cleaved in a subsequent step. Oxazolidinones, popularized by David Evans, are a well-established class of chiral auxiliaries.[]
-
Question 2: I am observing the formation of an unexpected regioisomer. What could be the cause and how can I control the regioselectivity?
Answer:
The formation of regioisomers suggests that there are multiple reactive sites with similar activation energies. Addressing this requires a careful examination of your reaction mechanism and conditions.
-
Directing Groups: The presence and position of directing groups on your pyridine or furan precursor can profoundly influence the regiochemical outcome. For instance, in palladium-catalyzed C-H activation reactions, a directing group can guide the catalyst to a specific C-H bond.[2]
-
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can influence which functional group reacts preferentially. For example, in a molecule with both a bromide and an iodide, a palladium catalyst can often be tuned to selectively react with the more reactive C-I bond.
-
Reaction Mechanism: A thorough understanding of the reaction mechanism is crucial. For instance, in annulation reactions of aurone-derived imines with alkynes, the nucleophile used can determine the final product. Triethylamine and triphenylphosphine can lead to different classes of 1,4-dihydrobenzofuro[3,2-b]pyridines.[7]
Question 3: My enantioselectivity is low when using a chiral catalyst. What are the potential reasons and how can I improve it?
Answer:
Low enantioselectivity in a catalytically controlled reaction points to issues with the chiral environment created by the catalyst.
-
Catalyst Purity and Activation: Ensure that your chiral catalyst and ligand are of high purity. Impurities can sometimes act as catalysts themselves, leading to a racemic background reaction. Some catalysts may also require an activation step.
-
Lewis Acid Additives: In some copper-catalyzed asymmetric reactions, the addition of a Lewis acid can enhance both reactivity and enantioselectivity.[8] The Lewis acid can coordinate to the substrate, altering its electronic properties and conformation.
-
Matching Substrate and Catalyst: Not all chiral catalysts are universally effective. The "best" catalyst is often substrate-dependent. It is crucial to screen a variety of chiral ligands to find the optimal match for your specific substrate.
-
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful alternative for achieving high enantioselectivity. Ene-reductases, for example, can catalyze the stereoselective reduction of C=C bonds.[9][10] If conventional chemical catalysis is failing, exploring an enzymatic approach could be a fruitful avenue.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the this compound core?
A1: The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core or vice-versa.[2] Key methodologies include:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful tool for synthesizing 2-substituted furo[3,2-b]pyridines.[2][3][4] This typically involves coupling a terminal alkyne with a functionalized pyridine derivative.[2][4]
-
Intramolecular Cyclizations: These reactions involve the formation of the furan or pyridine ring from a linear precursor that already contains most of the required atoms. This can be promoted by a base or a transition metal catalyst.[3]
-
Pictet-Spengler Reaction: This method can be used to synthesize tetrahydrofuro[3,2-c]pyridines, which are isomers of the target scaffold.[11][12] It involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization.[11][12]
-
[2+2] Cycloaddition/Retroelectrocyclization (CA-RE)/1,6-Addition Relay: This cascade reaction can lead to the regio- and diastereoselective synthesis of dihydrobenzofuro[3,2-b]pyridines.[1]
Q2: How can I introduce chirality into the this compound system?
A2: There are several established methods for introducing chirality:
-
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, where at least one stereocenter is derived from the starting material.[13]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction.[][13] After the desired stereocenter is set, the auxiliary is removed.
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This can be achieved with chiral transition metal complexes or through biocatalysis.[8][13][14]
-
Resolution: A racemic mixture of the final product or an intermediate can be separated into its constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a resolving agent.[13]
Q3: What analytical techniques are essential for determining the stereochemical outcome of my reaction?
A3: To accurately assess the stereoselectivity of your synthesis, a combination of analytical techniques is necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the relative stereochemistry of diastereomers. The coupling constants and nuclear Overhauser effect (NOE) data can provide information about the spatial proximity of different protons.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of a chiral compound.[14]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling and Heteroannulation [2][4]
-
To a solution of a 3-halo-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in an appropriate solvent (e.g., ethanol, DMF), add the palladium catalyst (e.g., 10% Pd/C or Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).[2][3][4]
-
The reaction mixture can be heated or subjected to ultrasound irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Table 1: Common Catalysts and Conditions for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Conditions | Reference |
| Pd(CF₃COO)₂/PPh₃ | CuI | - | DMF | 100°C, 3h | [2] |
| 10% Pd/C | CuI | Et₃N | EtOH | Ultrasound | [4] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/DIPA | THF/DMF | Varies | [3] |
Visualization of Troubleshooting Workflow
Below is a workflow diagram to guide your troubleshooting process when encountering poor stereoselectivity.
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
References
- Diastereoselective Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines via a Carbon–Carbon Double-Bond Cleavage/Rearrangement Cascade. Organic Letters.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Key Concepts in Stereoselective Synthesis.
- Chiral Auxiliaries. MilliporeSigma.
- Chemistry and Properties. TARGETS IN HETEROCYCLIC SYSTEMS.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
- Highly enantioselective catalytic synthesis of chiral pyridines. PMC.
- “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases. PMC.
-
Elucidating the mechanism and origin of stereoselectivity on the activation/transformation of an acetic ester catalyzed by an N-heterocyclic carbene. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvrETIUMCsFfh_1Q9zp2dDz69MCDvv57KfJRN11adcJjnKurDh9Pzn9dvbGrR2vmq-huxtOJ5abcNYQZ4SPa91uUKMAESj4em4oSomedR4tmfr9_Xn6gg-GoaghPUlbObvFaMjU7WWM_p3q0bPQXsRATw8oo_D8MEhBvFf8Sfj12-Kg3_OXhElmWnc4_90uSiSqeCerAYdSpEGD5P4ifOaZ64Rh9HUEMhIxcGTzC8Ib8OWDCMp_XBoS9xAsolTWyBFFKZXz53FgzSyYMVfynd9-y6H3zF4Ghv5yLfpf8Rt7_1PtY193MA6M28VFttvl8igxA9E3fDLCTRqBC2U8uDeA==]([Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
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- 12. beilstein-journals.org [beilstein-journals.org]
- 13. ethz.ch [ethz.ch]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purifying Octahydrofuro[3,2-b]pyridine Diastereomers
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of separating and purifying cis-fused and trans-fused octahydrofuro[3,2-b]pyridine diastereomers. The successful isolation of stereochemically pure compounds is a critical step in drug discovery, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between cis- and trans-fused this compound isomers?
A1: The key difference lies in the relative orientation of the hydrogen atoms at the ring junction (the bridgehead carbons). In a fused bicyclic system like this, the two rings can be joined in two distinct ways:
-
Cis-fused: The hydrogen atoms on the bridgehead carbons are on the same face of the ring system. This forces the molecule into a bent or "V" shape.
-
Trans-fused: The hydrogen atoms on the bridgehead carbons are on opposite faces of the ring system. This results in a more linear and rigid structure.
This fundamental geometric difference is the cornerstone of all separation strategies. The more rigid, linear structure of the trans isomer is generally more thermodynamically stable than the bent cis isomer.[1]
Q2: How do these structural differences influence the physicochemical properties relevant to purification?
A2: The cis and trans configurations lead to distinct differences in molecular shape, polarity, and how the molecules pack into a crystal lattice.
-
Polarity: The cis isomer, with its V-shape, often has a larger net dipole moment compared to the more symmetrical trans isomer. This makes the cis isomer slightly more polar. This difference in polarity is the primary property exploited in chromatographic separations.[2]
-
Solubility & Crystallinity: The more regular and stable shape of the trans isomer often allows it to pack more efficiently into a crystal lattice. This can lead to higher melting points and lower solubility in many solvents compared to the cis isomer. This difference is the basis for separation by fractional crystallization.[3]
Q3: What is the best initial analytical method to determine the diastereomeric ratio (d.r.) of my crude product?
A3: High-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unequivocally the most powerful and common method for determining the d.r. of your mixture.[3] Diastereomers are distinct chemical entities and will have different NMR spectra. You should look for:
-
Distinct Signals: Key protons, especially those near the stereocenters (like the bridgehead protons), will have unique chemical shifts for each isomer.
-
Integration: The ratio of the integrals for a pair of corresponding, well-resolved signals directly gives you the diastereomeric ratio.
For complex spectra where signals overlap, 2D NMR techniques like COSY or HSQC can be invaluable.[4]
Q4: How can I definitively confirm the stereochemistry of my separated, pure isomers?
A4: While ¹H NMR provides strong evidence, absolute confirmation requires more advanced techniques.
-
¹H NMR Coupling Constants: The most reliable NMR method is to analyze the vicinal coupling constants (³J) between the bridgehead protons. Due to the Karplus relationship, which correlates coupling constants to dihedral angles, the trans isomer (dihedral angle ~180°) will exhibit a much larger coupling constant (typically 10-15 Hz) than the cis isomer (dihedral angle ~0-30°), which will have a smaller coupling constant (typically 5-10 Hz).[4][5][6]
-
X-ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of one of the isomers, X-ray diffraction will provide an unambiguous, three-dimensional structure, definitively establishing its cis or trans configuration.[7][8][9]
Purification & Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process. The general workflow involves selecting a primary purification method, executing it, and analyzing the resulting fractions to confirm purity and stereochemistry.
Caption: Workflow for the separation and purification of diastereomers.
Troubleshooting: Flash Column Chromatography
Flash column chromatography is often the first choice for separating diastereomers on a preparative scale. It leverages the polarity difference between the isomers.
Scenario 1: My cis and trans isomers are co-eluting or have very poor separation on the TLC plate.
This is the most common issue. The goal is to achieve a difference in Retention Factor (ΔRf) of at least 0.15 for a good column separation.
Causality & Solution:
The polarity difference between your isomers is small, and the chosen solvent system is not effective at differentiating them. You need to screen for a better mobile phase.
Step-by-Step Protocol: TLC Optimization
-
Start with a Standard System: Begin with a common solvent system like Hexane/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH).
-
Systematically Vary Polarity: Prepare several TLC chambers with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The goal is to get the Rf of the less polar isomer (likely trans) to be around 0.3-0.4.
-
Introduce a Third Solvent: If binary systems fail, adding a small percentage of a third solvent can dramatically alter selectivity.
-
For normal phase (silica gel), if you are using Hexane/EtOAc, try adding 1-2% of triethylamine (TEA) if your compound is basic (which it is, due to the pyridine nitrogen) to reduce streaking.
-
Alternatively, adding a small amount of a more polar solvent like methanol or a less polar one like toluene can change the interactions and improve separation.
-
-
Test Different Solvent Classes: Do not just vary ratios; vary the solvents themselves. Replace EtOAc with acetone or diethyl ether. Replace hexane with heptane or cyclohexane. Each solvent has unique interactions with your compound and the silica.
| Solvent System Class | Example | Purpose |
| Non-polar / Mid-polar | Hexane / Ethyl Acetate | Standard starting point |
| Non-polar / Ethereal | Hexane / Diethyl Ether | Can offer different selectivity |
| Chlorinated / Alcoholic | DCM / Methanol | For more polar compounds |
| With Basic Additive | Hexane / EtOAc + 1% TEA | Reduces tailing for basic compounds |
Scenario 2: The separation looked great on TLC, but the column gave broad, overlapping fractions.
Causality & Solution:
This is often an issue of technique. A good TLC separation can be ruined by improper column packing or loading.
Troubleshooting Steps:
-
Column Dimensions: Use a column with a high length-to-diameter ratio (at least 10:1) for difficult separations. A longer column provides more theoretical plates.
-
Dry Loading: Never load your sample in a strong solvent. This will cause the band to spread. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of your packed column.
-
Packing Quality: Ensure the column is packed perfectly without any air bubbles or channels. A poorly packed column leads to uneven flow and band broadening.
-
Flow Rate: Do not run the column too fast. Optimal flow rate allows for proper equilibration between the mobile and stationary phases. Aim for a drop rate of about one drop per second.
Troubleshooting: Fractional Crystallization
This method is highly effective and scalable if one diastereomer is significantly less soluble or crystallizes more readily than the other.[10][11]
Scenario: My compound mixture oils out or refuses to crystallize from any solvent.
Causality & Solution:
The compound is either too soluble in the chosen solvent, or the cooling process is too rapid, preventing the ordered arrangement needed for crystal lattice formation. The presence of the other isomer can also inhibit crystallization.
Step-by-Step Protocol: Solvent Screening for Crystallization
-
Initial Screen: In small vials, dissolve ~20 mg of your diastereomeric mixture in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, and mixtures like EtOAc/hexane).[3]
-
Heat to Dissolve: Gently heat the vials until the solid completely dissolves.
-
Slow Cooling: This is critical. Allow the solutions to cool slowly to room temperature. Then, transfer them to a 4°C refrigerator. Do not rush this process. Placing the flask in a Dewar filled with warm water can ensure slow cooling.[3]
-
Induce Crystallization: If no crystals form, try:
-
Scratching: Gently scratch the inside of the vial with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If you have a tiny crystal of the desired pure isomer from a previous attempt, add it to the supersaturated solution to induce crystallization.[3]
-
-
Analyze the Result: If crystals form, filter them and wash with a small amount of the cold solvent. Analyze both the crystals and the mother liquor by ¹H NMR to see if there has been an enrichment of one diastereomer. The goal is to find a solvent system where one isomer crystallizes out, leaving the other dissolved in the mother liquor.
Caption: Troubleshooting workflow for fractional crystallization.
Advanced Strategy: Preparative HPLC & SFC
When column chromatography fails and crystallization is not viable, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice for obtaining high-purity isomers. SFC, in particular, has shown great success in separating diverse diastereomers.[12]
Q: When should I move to preparative HPLC/SFC?
A: Move to these techniques when:
-
Your ΔRf on TLC is less than 0.1, and extensive screening fails to improve it.
-
You require very high diastereomeric purity (>99%).
-
You are working on a small to medium scale (mg to grams).
Protocol: Method Development for Preparative HPLC
-
Analytical Column First: Always develop the method on a smaller, analytical-scale column first to save time and material.
-
Column Choice:
-
Normal-Phase: A silica or cyano-bonded column is often effective for separating diastereomers with polarity differences.[2] Mobile phases are typically hexane/isopropanol or hexane/ethanol.
-
Reverse-Phase: A C18 column is standard. Mobile phases are typically acetonitrile/water or methanol/water.
-
-
Optimize Separation: Inject your mixture and run a gradient to find the approximate elution conditions. Then, switch to an isocratic (constant solvent ratio) method and fine-tune the mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5).[3]
-
Scale-Up: Once the analytical method is optimized, it can be scaled to a larger preparative column. The flow rate and sample loading are increased proportionally to the column's cross-sectional area.
| Parameter | Cis Isomer | Trans Isomer |
| General Shape | Bent, V-shape | Linear, flatter |
| Relative Polarity | More Polar | Less Polar |
| Elution Order (Normal Phase) | Elutes Second (higher retention) | Elutes First (lower retention) |
| Elution Order (Reverse Phase) | Elutes First (lower retention) | Elutes Second (higher retention) |
| Typical ³J (Bridgehead H-H) | 5-10 Hz | 10-15 Hz |
This guide provides a framework for tackling the purification of cis- and trans-fused this compound isomers. Success relies on a systematic approach to method development, careful execution of the chosen technique, and diligent analysis of the results.
References
- Vertex AI Search. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- BenchChem. (2025). Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Wikipedia. Diastereomeric recrystallization.
- TutorChase. How does NMR differentiate between cis and trans isomers?.
- BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- Chemwise. (2023, February 15). Cis or Trans?
- Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry.
- Welch, C. J., et al. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
- The Royal Society of Chemistry. Separation of a diastereomeric diol pair using mechanical properties of crystals.
- Li, H., et al. (2007, August 15).
- BenchChem. (2025). Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
- Nature. (2026, February 13).
- Sarkar, N., & Parkin, S. A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds.
- PMC. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.
- White Rose Research Online. 4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis.
- Scirp.org. (2015). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses.
- Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin.
Sources
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- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Furo[3,2-b]pyridine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting challenges related to the hydrogenation of the furo[3,2-b]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with catalyst performance during this critical synthetic transformation. As the furo[3,2-b]pyridine core is a privileged structure in numerous kinase inhibitors and other therapeutic agents, achieving a clean, efficient, and reproducible hydrogenation is paramount.
This document moves beyond a simple list of procedures. It provides in-depth, cause-and-effect explanations for common experimental failures, grounded in established catalytic principles. Our goal is to empower you to diagnose issues within your own workflow, implement effective solutions, and proactively design more robust hydrogenation protocols.
Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
Before implementing a solution, it is crucial to correctly diagnose the problem. Catalyst "death" is not always due to poisoning. This section will help you determine if poisoning is the likely culprit behind your experimental woes.
Q1: What are the most common signs of catalyst poisoning during my furo[3,2-b]pyridine hydrogenation?
A1: The primary indicators that your catalyst is being poisoned are often observable through reaction monitoring.[1] Key signs include:
-
Stalled or Slowing Reaction Rate: The hydrogen uptake ceases or slows dramatically before the starting material is fully consumed.
-
Incomplete Conversion: Despite extended reaction times or increased hydrogen pressure, you are unable to push the reaction to completion.
-
Increased Catalyst Loading Required: You find that subsequent runs of the same reaction require significantly more catalyst to achieve the same conversion rate.
-
Need for Harsher Conditions: The reaction now requires higher temperatures or pressures than previously established protocols to proceed.[1]
-
Loss of Selectivity: You observe the formation of unexpected byproducts, which could indicate that the poison is altering the catalyst's surface properties.
Section 2: Troubleshooting Guide - Identifying and Mitigating Common Poisons
Once poisoning is suspected, the next step is to identify the source. The structure of furo[3,2-b]pyridine itself presents an inherent challenge, but external contaminants are also frequent offenders.
Q2: My reaction starts but then slows down significantly. Could the furo[3,2-b]pyridine or the hydrogenated piperidine product be poisoning the catalyst?
A2: Yes, this is a very common scenario and a prime example of product- or substrate-inhibited deactivation. The Lewis basic nitrogen atom in both the furo[3,2-b]pyridine starting material and, more potently, the resulting saturated piperidine product, can act as a catalyst poison.[2][3][4]
-
Causality: The non-bonding electron pair on the nitrogen atom strongly adsorbs to the electron-deficient active sites of transition metals like palladium (Pd) and platinum (Pt).[3][5] This competitive binding blocks the sites required for hydrogen activation and substrate coordination, effectively inhibiting the catalytic cycle. The resulting piperidine product is often a stronger poison than the starting pyridine due to its increased basicity.
-
Mitigation Strategies:
-
Catalyst Choice: While Palladium on carbon (Pd/C) is common, Rhodium (Rh) and Platinum (Pt) catalysts can sometimes show greater tolerance to nitrogen-containing heterocycles.[2][3][4]
-
Increased Pressure/Temperature: Elevating the hydrogen pressure and reaction temperature can sometimes help to displace the adsorbed nitrogen species and favor the hydrogenation pathway, though this may also lead to side reactions.[6]
-
Acidic Additives: In some cases, adding a non-nucleophilic acid can protonate the nitrogen, preventing its lone pair from coordinating to the metal center. However, this approach must be used with caution as it can lead to undesired side reactions or degradation of acid-labile functional groups on your substrate.
-
Q3: My reaction fails to start entirely, even with a high catalyst loading. I suspect a more aggressive poison. What should I look for?
A3: A complete lack of activity points towards a potent, and possibly irreversible, catalyst poison present as an impurity in your reaction components.[7] The most likely culprits are sulfur and halide compounds.
-
Sulfur Compounds: These are notorious and powerful poisons for many hydrogenation catalysts.[1][8][9][10]
-
Sources: Sulfur can be introduced from starting materials (e.g., residual reagents from upstream synthesis like thiols or thioethers), solvents, or contaminated glassware.[8] Even trace amounts in the parts-per-billion (ppb) range can be sufficient to deactivate a significant portion of the catalyst.[11]
-
Mechanism: Sulfur chemisorbs very strongly to the metal surface, forming stable metal-sulfide bonds that permanently block active sites.[11][12]
-
Solution: Rigorously purify all starting materials and solvents. If sulfur contamination is suspected in a reagent, consider passing a solution of it through a small plug of activated alumina or a dedicated sulfur scavenger bed.
-
-
Halide Compounds: Residual halides (Cl⁻, Br⁻, I⁻) from previous synthetic steps are another common source of poisoning.[1][13]
-
Sources: Incomplete purification of the furo[3,2-b]pyridine precursor, especially if it was synthesized via reactions involving halogenated intermediates.[14]
-
Mechanism: Halide ions can adsorb onto the catalyst surface, forming less active metal-halide complexes and altering the electronic properties of the active sites.[13]
-
Solution: Ensure the starting material is free of halide impurities. This can be checked by elemental analysis or ion chromatography. Recrystallization or column chromatography of the substrate is often necessary.
-
Summary of Common Catalyst Poisons
| Poison Class | Examples | Common Sources | Effect on Catalyst | Mitigation Strategy |
| Nitrogen Compounds | Pyridine, Piperidine, Amines | Substrate, Product, Reagents | Reversible competitive binding to active sites.[1][2][7] | Use more tolerant catalysts (Pt, Rh), increase pressure/temperature.[6] |
| Sulfur Compounds | Thiols, Sulfides, Thiophenes | Impurities in reagents or solvents.[1][10] | Strong, often irreversible, chemisorption, leading to permanent deactivation.[12][13] | Purify reagents, use sulfur scavengers or guard beds.[15][16] |
| Halides | Cl⁻, Br⁻, I⁻ | Impurities from previous synthetic steps.[1] | Forms stable, less active metal-halide complexes on the surface.[13] | Rigorous purification of starting materials. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas source. | Contaminated H₂ cylinders or synthesis gas.[1][7] | Strong adsorption onto active sites, blocking reactant access. | Use high-purity hydrogen gas. |
| Heavy Metals | Lead, Mercury, Arsenic | Contaminated reagents or apparatus.[1] | Irreversible poisoning through alloy formation or surface blockage. | Use high-purity reagents and dedicated glassware. |
Section 3: Proactive Strategies to Prevent Catalyst Poisoning
The most effective troubleshooting is prevention. Designing your experimental setup to be robust against potential contaminants can save significant time and resources.
Q4: How can I proactively minimize the risk of catalyst poisoning in my experiments?
A4: A multi-layered approach is most effective:
-
Rigorous Reagent and Solvent Purification: Never assume the purity stated on the bottle is sufficient for sensitive catalytic reactions. If poisoning is a recurrent issue, consider pre-treating your solvents by distillation or passing them through a column of activated alumina.[8]
-
Implement a Guard Bed: For larger-scale reactions or when using feedstocks of uncertain purity, a guard bed is an excellent protective measure.[15][17] A guard bed is a small, sacrificial layer of adsorbent or a less expensive catalyst placed upstream of the main catalyst bed.[15][18] Its purpose is to trap poisons before they can reach and deactivate the high-value primary catalyst, thereby extending its life.[17]
-
Catalyst Handling and Storage: Always handle hydrogenation catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active metal sites.[13] Store them in a cool, dry place, tightly sealed from air and moisture.[13] Be aware that used, dry Palladium on Carbon can be pyrophoric and should be handled with extreme care, preferably kept wet.[13]
Workflow for Troubleshooting Failed Hydrogenation
Here is a logical workflow to diagnose and solve issues with your reaction.
Caption: Troubleshooting workflow for a failed hydrogenation reaction.
Section 4: Experimental Protocols
This section provides standardized procedures for catalyst regeneration and activity testing.
Protocol 1: Thermal Regeneration of a Poisoned Pd/C Catalyst
This protocol is a general method for regenerating a catalyst poisoned by reversibly adsorbed organic compounds. Its success is not guaranteed for irreversibly bound poisons like sulfur.[1][8]
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a clean, unreactive solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed material. Do NOT allow the catalyst to dry completely if it has been used for hydrogenation, as it can be pyrophoric.[13]
-
Loading: Place the damp catalyst cake into a suitable tube furnace or a flask that can be heated under a controlled atmosphere.
-
Inert Gas Purge: Purge the system with a steady flow of an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove all air and residual solvent vapor.
-
Heating Program: While maintaining the inert gas flow, heat the catalyst to a specific temperature. A mild regeneration might involve heating to 200°C.[1] The optimal temperature and duration depend on the poison's nature and the catalyst's thermal stability. Hold at the target temperature for 2-4 hours.
-
Cooling: Turn off the heat and allow the catalyst to cool to room temperature under the continuous flow of inert gas.
-
Passivation (Optional but Recommended): For pyrophoric catalysts like Pd/C, a passivation step is crucial for safe handling. This involves introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) into the inert gas stream while the catalyst is cool. This forms a thin, protective oxide layer on the surface.
-
Storage: Once cooled and passivated, the catalyst should be stored immediately in a tightly sealed container under an inert atmosphere.
Protocol 2: Testing Regenerated Catalyst Activity
To validate the regeneration process, its activity must be compared against a fresh catalyst using a standard reaction.[8]
-
Setup: Prepare two identical small-scale hydrogenation reactions. One will use the regenerated catalyst, and the other will use an equal mass of fresh catalyst.
-
Substrate: Use a clean, simple substrate for the test, preferably the furo[3,2-b]pyridine starting material that has been rigorously purified.
-
Conditions: Ensure all reaction conditions are identical: substrate concentration, catalyst loading (e.g., 5 mol%), solvent, hydrogen pressure, temperature, and stirring rate.
-
Execution: Start both reactions simultaneously.
-
Monitoring: Monitor the progress of both reactions by measuring hydrogen uptake or by taking aliquots at regular intervals for analysis (e.g., by HPLC, GC, or TLC).
-
Comparison: Compare the reaction rates and final conversions. If the regenerated catalyst shows activity comparable to the fresh catalyst, the regeneration was successful. A significant difference indicates that the poisoning was irreversible or the regeneration protocol was ineffective.
Section 5: Frequently Asked Questions (FAQs)
Q5: What is the difference between a reversible and an irreversible poison?
A5: The distinction is based on the strength of the interaction between the poison and the catalyst's active sites.[1]
-
Reversible Poisoning: The poison adsorbs weakly to the active sites. The catalyst's activity can often be restored by simply removing the poison from the feedstock or through a mild regeneration process like thermal treatment.[1][19] The inhibition of Pd/C by the furo[3,2-b]pyridine itself is an example of reversible poisoning.
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of deactivation is often permanent, and the catalyst may need to be replaced.[19] Severe sulfur poisoning is a classic example of irreversible deactivation.[13]
Q6: Can all poisoned catalysts be regenerated?
A6: No. Regeneration is most effective for deactivation caused by fouling (coking) or reversible poisoning.[1][16][20] For catalysts that have been irreversibly poisoned (e.g., by heavy metals or severe sulfur contamination) or have undergone thermal degradation (sintering), regeneration is often not possible, and replacement is the only option.[21]
Q7: When is it appropriate to use a guard bed?
A7: A guard bed is recommended when you are working with large quantities of valuable substrate, when using a particularly expensive catalyst, or when you have a known or strongly suspected issue with impurities in your feedstock that are difficult to remove otherwise.[15][17][18] It is a form of process insurance that protects your main catalytic reaction.
Mechanism of Nitrogen Poisoning on a Metal Catalyst Surface
Caption: Adsorption of furo[3,2-b]pyridine on an active site, inhibiting H₂ activation.
References
- BenchChem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation.
- Wikipedia. (n.d.). Catalyst poisoning.
- Shell Global. (2025, October 31). Guard Beds & Adsorbents.
- Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation.
- Britannica. (n.d.). Catalyst poison.
- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- chemeurope.com. (n.d.). Catalyst poisoning.
- MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
- Axens. (2022, August 30). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them.
- StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process.
- ACS Publications. (2024, February 20). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- PMC. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- Nikki-Universal Co., Ltd. (n.d.). Guard Bed Catalysts (pre-treaters).
- Google Patents. (n.d.). WO2002066156A1 - A combination of a guard bed and a catalyst bed.
- ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
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Technical Support Center: Optimizing Boc-Deprotection of Octahydrofuro[3,2-b]pyridine Amines
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of octahydrofuro[3,2-b]pyridine amines. This bicyclic scaffold is a common motif in modern drug discovery, and mastering its synthetic manipulation is crucial. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address challenges you may encounter during this critical deprotection step.
Mechanism Overview: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[1] The generally accepted mechanism involves a three-step sequence:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[2][3]
-
Fragmentation: The protonated intermediate fragments, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate.[2][4][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[5] The liberated amine is then protonated by the excess acid in the reaction mixture, forming an amine salt.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard, "go-to" conditions for deprotecting a Boc-protected this compound amine?
For most substrates of this class, two methods are predominantly used:
-
Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in an anhydrous solvent like Dichloromethane (DCM) at room temperature is a very common and effective method.[6] Reactions are typically complete within 30 minutes to a few hours.[1]
-
Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane or ethyl acetate is another robust and widely used option.[2] This method is often preferred for large-scale synthesis as HCl is more cost-effective and easier to remove than TFA.[7]
Q2: My deprotection reaction is very slow or appears incomplete by TLC/LC-MS. What are the likely causes?
Incomplete deprotection is a common issue, especially with sterically hindered scaffolds like the this compound system. The primary causes are:
-
Insufficient Acid Strength/Concentration: The Boc group on a secondary amine, particularly a hindered one, can be more stable. The acid concentration may be too low, or the acid itself may have degraded (TFA is hygroscopic).[8]
-
Steric Hindrance: The bicyclic nature of the substrate can sterically shield the Boc group, slowing down the initial protonation step.[8][9]
-
Poor Substrate Solubility: If your protected amine is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and inefficient.[8]
-
Presence of Other Basic Groups: If your molecule contains other basic sites, they will be protonated first, consuming the acid and reducing its effective concentration for the deprotection reaction.
Q3: How do I choose between using TFA and HCl?
The choice depends on several factors, including the substrate's sensitivity, the scale of the reaction, and downstream processing.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reactivity | Highly effective and fast, often considered the "stronger" option.[10] | Very effective, though sometimes slightly slower than TFA. |
| Solvent | Typically used in Dichloromethane (DCM).[6] | Commercially available in Dioxane or Ethyl Acetate.[2] |
| Work-up | Can be difficult to remove completely due to its high boiling point. Often requires azeotroping with toluene.[4] | Easier to remove by evaporation, yielding the amine hydrochloride salt directly.[2][11] |
| Cost & Scale | More expensive, generally used for smaller scale synthesis.[7] | More cost-effective and preferred for process scale-up.[12] |
| Side Reactions | Can potentially cause trifluoroacetylation of the newly formed amine, though this is less common.[9] | Can potentially introduce chlorinated byproducts, although this is rare in this context.[2] |
Q4: I see unexpected peaks in my LC-MS analysis post-deprotection. What are the most common side reactions?
The most significant side reaction arises from the tert-butyl cation generated during the fragmentation step.[13][14] This highly reactive electrophile can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other heteroatoms.[9][13] For substrates with sensitive functional groups (e.g., tryptophan, methionine), this can be a major issue. To mitigate this, "scavengers" like triethylsilane (TES) or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[12]
Q5: My this compound derivative contains other acid-sensitive groups. Are there milder deprotection methods available?
Yes, if your substrate cannot tolerate strong acids like TFA or HCl, several alternative methods can be employed:
-
Aqueous Phosphoric Acid: This is a milder, environmentally benign option that can selectively deprotect Boc groups in the presence of other acid-labile functionalities like Cbz carbamates or benzyl esters.[15]
-
Thermal Deprotection: For thermally stable compounds, simply heating the substrate, often in a high-boiling solvent or even neat, can effect deprotection by promoting fragmentation without any acid catalyst.[2][16] This is considered a green chemistry approach.[16] Water at elevated temperatures has also been shown to be an effective medium for this transformation.[16][17]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can be used, sometimes offering different selectivity compared to protic acids.[10][18] For instance, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary ones intact.[19]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Incomplete or Stalled Reaction
-
Symptom: Significant amount of starting material observed by TLC or LC-MS after the standard reaction time (e.g., 2 hours).
-
Causality Analysis: The activation energy for the deprotection is not being overcome, likely due to steric hindrance or insufficient acidity.[8] The this compound core can be bulky, requiring more forcing conditions than simpler amines.
-
Solutions: Follow a stepwise approach to increase the reaction's driving force.
Problem 2: Difficult Post-Reaction Work-up
-
Symptom A: Difficulty removing residual TFA, even under high vacuum.
-
Cause: TFA has a relatively high boiling point (72.4 °C) and forms strong ionic interactions with the product amine salt.
-
Solution: After concentrating the reaction mixture, add toluene (3 x 10 mL) and evaporate again each time.[4] This azeotropic removal is highly effective.
-
Symptom B: Product is water-soluble after deprotection, making extraction difficult.
-
Cause: The deprotected amine is in its protonated salt form (hydrochloride or trifluoroacetate), which is often highly polar and water-soluble.
-
Solution 1 (Basic Wash): If your final compound is not base-sensitive, perform a basic work-up. After removing the acid in vacuo, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the salt and generate the free amine, which is typically more organic-soluble.[2]
-
Solution 2 (Resin): For base-sensitive or very polar compounds, after evaporation, dissolve the crude salt in a solvent like methanol and stir with a basic resin (e.g., Amberlyst A21).[20] After stirring for 30-60 minutes, filter off the resin and concentrate the filtrate to get the neutral amine.[20]
-
Symptom C: The product precipitates as a sticky oil or gum upon solvent removal.
-
Cause: The amine salt may be amorphous and hygroscopic.
-
Solution (Trituration): After evaporating the solvent and excess acid, add a non-polar solvent in which the product salt is insoluble, such as diethyl ether or hexanes.[2][11] Stir or sonicate the mixture. This will often cause the product to precipitate as a manageable solid, which can then be collected by filtration.[8]
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol is a standard procedure for small to medium-scale deprotection.
-
Dissolution: Dissolve the Boc-protected this compound amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Cooling (Optional but Recommended): Cool the solution to 0 °C in an ice bath to control any potential exotherm.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. Reactions are often complete in 1-3 hours.[2]
-
Work-up & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene (approx. 10 volumes relative to the crude oil) and concentrate again. Repeat this step two more times.[4]
-
The resulting amine TFA salt can be used directly, or it can be neutralized by dissolving in DCM, washing with saturated aq. NaHCO₃, drying the organic layer over Na₂SO₄, filtering, and concentrating to yield the free amine.[2]
-
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is highly effective and often preferred for generating the hydrochloride salt directly.
-
Suspension/Dissolution: Add the Boc-protected amine (1.0 equiv.) to a round-bottom flask. Add a 4M solution of HCl in 1,4-dioxane (5-10 mL per mmol of substrate).[11] The substrate may not fully dissolve initially.
-
Reaction: Stir the mixture vigorously at room temperature. The evolution of CO₂ and isobutylene gas should be apparent. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Work-up & Isolation:
-
Upon completion, concentrate the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
To obtain a pure, solid product, add diethyl ether to the crude residue and stir or sonicate. This will precipitate the amine hydrochloride salt.[11]
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[8]
-
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. [Link]
-
Acids - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Thermal Methods - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]
-
I have a problem with boc deprotection of pyridinium salts. (2013). ResearchGate. [Link]
-
Boc Removals with TFA in Peptide Synthesis. (2013). Reddit. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed. [Link]
-
BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). Europe PMC. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. (n.d.). The Royal Society of Chemistry. [Link]
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Stability of octahydrofuro[3,2-b]pyridine under acidic hydrolysis
The following technical guide addresses the stability, handling, and troubleshooting of octahydrofuro[3,2-b]pyridine under acidic hydrolysis conditions. This content is designed for researchers and process chemists optimizing synthetic routes or analyzing stability profiles of this bicyclic scaffold.[1]
Executive Summary: Acid Stability Profile
Unlike its aromatic furan analogues (tetrahydrofuro[3,2-c]pyridines), which are prone to acid-catalyzed ring opening, the octahydro variant is a saturated cyclic ether-amine system.[1][2] The ether linkage in the tetrahydrofuran ring and the piperidine amine are robust against hydrolytic cleavage.[1]
Primary Operational Risk: The most common "stability" issue reported is false degradation caused by salt formation .[1] Upon acidification, the basic piperidine nitrogen protonates, rendering the molecule highly water-soluble and preventing extraction into organic solvents unless the pH is adjusted to >10.[1][2]
Part 1: Structural Analysis & Mechanistic Stability
The Scaffold: Why It Is Stable
The this compound structure consists of a piperidine ring fused to a tetrahydrofuran ring.[2]
-
Linkage Type: The oxygen atom is part of a saturated ether system.[1] It is not a hemiaminal or acetal in the [3,2-b] isomer (unless substituted with specific leaving groups at the bridgehead).[2]
-
Contrast with Unstable Isomers:
-
This compound (Stable): The oxygen is attached to a carbon beta to the nitrogen (in the standard fusion).[2] It functions as a stable beta-amino ether.[1]
-
Tetrahydrofuro[3,2-c]pyridine (Unstable): Contains an aromatic furan ring.[2][3][4] In strong acid, the furan ring can undergo protonation and hydration (Paal-Knorr reversal), leading to ring opening and formation of 1,4-diketones [1].[1][2]
-
Hemiaminal Isomers (e.g., Furo[2,3-b] derivatives): If the oxygen and nitrogen are attached to the same bridgehead carbon, the system is an N,O-acetal (hemiaminal ether) and will rapidly hydrolyze in acid.[2]
-
Protonation Equilibrium (Visualized)
In acidic media, the scaffold exists almost exclusively as the ammonium salt.[2] This species is stable but physically distinct (polarity, solubility) from the free base.[1][2]
Figure 1: Reversible protonation of the piperidine nitrogen in acidic media.[2] Failure to neutralize this salt is the leading cause of yield loss during workup.
Part 2: Troubleshooting Guide
Scenario A: "My compound disappeared after acid treatment."
| Possible Cause | Diagnostic Step | Corrective Action |
| Protonation (Salt Formation) | Check the aqueous layer by LCMS. The mass should be present as [M+H]+.[2] | Basify to pH > 12 using 6M NaOH or saturated K₂CO₃ before extraction.[1] The salt is highly water-soluble.[1] |
| Precipitation | Check for solids at the interface or bottom of the flask.[1] The HCl salt might be insoluble in the reaction media.[1] | Filter the solid and analyze by NMR (D₂O).[2] It is likely your pure product salt.[1] |
| Evaporation Loss | Is the molecule low molecular weight? (Unlikely for this bicyclic system).[2] | Use a rotovap bath < 40°C. Ensure the salt form is not subliming (rare).[2] |
Scenario B: "I see new peaks in LCMS (M+18 or Ring Opening)."
| Possible Cause | Diagnostic Step | Corrective Action |
| Side Chain Hydrolysis | Does your molecule have an ester, amide, or acetal substituent? | Acid hydrolysis will cleave t-butyl esters, Boc groups, or acetonides.[1][2] The core remains intact.[1] |
| Tetrahydro-Isomer Contamination | Did you start with a furan precursor? | If the furan ring was not fully reduced, the remaining double bonds (enol ethers) will hydrolyze.[2] Verify starting material purity.[1] |
| Retro-Michael / Elimination | Do you see a mass corresponding to ring opening (-18 or +18)? | Rare. Occurs only if there is a good leaving group at the bridgehead.[1] Check for elimination products (alkenes). |
Part 3: Validated Experimental Protocols
Protocol 3.1: Acidic Deprotection (Boc Removal) on this compound Scaffold
Use this protocol when removing acid-labile protecting groups without degrading the bicyclic core.[2]
Reagents:
-
Substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[2]
-
Dichloromethane (DCM) (if using TFA)[2]
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Acid Addition: Add TFA dropwise at 0°C (Ratio: 1:4 TFA:DCM).
-
Note: The solution may fume or warm slightly due to exotherm and salt formation.[1]
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: The spot will become very polar (baseline on silica).[2]
-
-
Quench & Recovery (Critical):
-
Evaporate volatiles to give the TFA salt (often an oil).[2]
-
To obtain Free Base: Redissolve in DCM.[1] Add saturated aqueous NaHCO₃ or 1M NaOH until aqueous pH is >10 .
-
Stir vigorously for 15 minutes to ensure deprotonation of the bridgehead amine.
-
Separate layers.[1] Extract aqueous layer 3x with DCM/Isopropanol (9:1) to recover polar free base.[1][2]
-
Protocol 3.2: Stability Stress Test
Use this to validate the stability of your specific derivative.
-
Dissolve 5 mg of compound in 0.5 mL 1M HCl .
-
Heat to 60°C for 24 hours.
-
Analyze aliquots by LCMS at t=0, 4h, 24h.[1][2]
-
Pass Criteria: >95% recovery of parent mass [M+H]+; no formation of diketone peaks (M+18).[2]
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lewis acids (e.g., BBr₃, AlCl₃) with this scaffold?
-
Answer: Caution is advised. While the ether ring is stable to Brønsted acids, strong Lewis acids like BBr₃ can cleave cyclic ethers (tetrahydrofurans) to form bromo-alcohols.[2] Avoid BBr₃ if the ether ring must be preserved.[1] Use HBr/Acetic acid or TMSI alternatives if necessary.[1]
Q2: Is the cis-fused or trans-fused isomer more stable?
-
Answer: The cis-fused isomer is thermodynamically more stable and is the predominant product in most syntheses (e.g., hydrogenation of furo[3,2-b]pyridine) [2].[2] The trans-fused system is more strained but generally resists acid hydrolysis unless heated to extreme temperatures (>150°C).[2]
Q3: Why does the literature mention "instability" of furo-pyridines?
-
Answer: This almost exclusively refers to the aromatic or dihydro forms (e.g., dihydrofuro[3,2-c]pyridine), which are enol ethers or furans.[1][2] These are electronically different from the saturated octahydro system.[1] Ensure you are distinguishing between the furan (aromatic) and tetrahydrofuran (saturated) moieties [3].[2]
References
-
Mendogralo, G. M.; Uchuskin, M. G.[1][2] "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Beilstein Journal of Organic Chemistry, 2023 , 19, 991–997.[1][2] [2]
-
Désiré, J., et al. "Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an this compound motif."[1][2] Carbohydrate Research, 2022 , 511, 108491.[1][2][5][6] [2][5]
-
Jiménez-Barbero, J., et al. "this compound Motif in Glycomimetics."[1][2] Ikerbasque Research, 2021 .[1][2]
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Structural Characterization Guide: Octahydrofuro[3,2-b]pyridine Hydrochloride
[1]
Part 1: Executive Summary & Strategic Context[1]
In the development of bicyclic amine scaffolds, Octahydrofuro[3,2-b]pyridine hydrochloride represents a critical structural challenge.[1] Unlike planar aromatic systems, this saturated bicyclic core possesses multiple chiral centers (specifically at the bridgehead carbons C3a and C7a), leading to potential diastereomers (cis-fused vs. trans-fused).[1]
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis—the "Gold Standard Product"—against alternative characterization methodologies (NMR, PXRD, DFT).[1] We evaluate the "performance" of SC-XRD in resolving the specific stereochemical ambiguities inherent to this molecule that other methods fail to address definitively.
Part 2: Comparative Analysis of Characterization Methodologies
We treat the analytical method as the "Product" under evaluation. Below is an objective comparison of SC-XRD performance versus solution-state and bulk-state alternatives for this specific hydrochloride salt.
Table 1: Performance Matrix – Structural Resolution Capabilities
| Feature | SC-XRD (The Target Protocol) | Solution NMR (NOESY/COSY) | Powder XRD (PXRD) |
| Stereochemistry | Absolute (Flack parameter < 0.[1]1) | Relative (Inferred via coupling constants) | None (Fingerprint only) |
| Ring Fusion | Direct visualization of cis/trans junction | Ambiguous if signal overlap occurs | N/A |
| Salt Stoichiometry | Precise (1:1 vs 2:1 determination) | Precise (Integration) | Qualitative |
| Solvent/Hydrate | Maps exact location in lattice | Detects presence, not location | Detects presence |
| Sample Req. | Single high-quality crystal (0.1 mm) | ~5-10 mg dissolved | ~10-50 mg powder |
| Turnaround | Slow (Growth: Days/Weeks) | Fast (Hours) | Fast (Hours) |
Deep Dive: Why SC-XRD is Superior for this compound
-
The Bridgehead Ambiguity:
-
The Problem: In solution NMR, the coupling constants (
) between the bridgehead protons can be misleading due to rapid conformational flipping of the saturated piperidine ring. -
The SC-XRD Solution: The crystal lattice "freezes" the molecule in its lowest energy conformation.[1] For the [3,2-b] system, SC-XRD definitively distinguishes between the cis-fused (typically thermodynamic product) and trans-fused isomers by measuring the C-C-C-C torsion angles directly.[1]
-
-
The Counter-Ion Interaction:
Part 3: Experimental Protocol (Self-Validating System)
To replicate this analysis, follow this optimized workflow designed for hygroscopic hydrochloride salts of bicyclic amines.
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often leads to oils for this class of compounds due to high solubility.[1]
-
Dissolution: Dissolve 15 mg of this compound HCl in 0.5 mL of Methanol (Good solvent). Ensure the solution is clear.
-
Precipitant: Place the vial inside a larger jar containing 3 mL of Diethyl Ether or Acetone (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand at 4°C (fridge) for 3-5 days.
Phase 2: Data Collection & Reduction
-
Mounting: Select a colorless block crystal (~0.2 x 0.1 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil (cryoprotectant).[1]
-
Temperature: Cool immediately to 100 K using a nitrogen stream.
-
Why: Reduces thermal vibration of the flexible octahydro- ring, sharpening high-angle data.
-
-
Source: Use Cu-K\alpha radiation (
).[1]-
Reasoning: For light atom structures (C, H, N, O, Cl), Copper radiation provides better scattering intensity than Molybdenum, crucial for determining absolute configuration via anomalous scattering of the Chlorine atom.[1]
-
Phase 3: Structure Refinement (The Validation Step)
-
Space Group Determination: Expect Monoclinic (
) or Orthorhombic ( if enantiopure).[1] -
Chloride Location: Locate the heaviest peak (
) first in the difference Fourier map.[1] -
Hydrogen Bonding: Manually locate the NH proton.[1] Constrain it to ride on the Nitrogen but allow the torsion to refine to maximize electron density toward the Chloride.[1]
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing this molecule, highlighting the critical "Go/No-Go" decision points.
Figure 1: Decision tree for the structural elucidation of hygroscopic bicyclic amine salts.
Part 5: Expected Structural Outcomes & Data Interpretation[1]
Based on the [3,2-b] bicyclic framework, the analysis should confirm the following structural parameters. These serve as your "Quality Control" benchmarks.
Stereochemistry of Fusion
For the octahydro- series, the cis-fusion is generally favored energetically.[1]
-
Metric: Look for the H(3a)-C(3a)-C(7a)-H(7a) torsion angle.[1]
-
Implication: The HCl salt crystallization often selects the cis isomer due to more compact packing efficiency [1].[1]
Puckering Parameters
The piperidine ring (containing the Nitrogen) typically adopts a chair conformation , while the fused tetrahydrofuran ring adopts an envelope conformation .[1]
-
Validation: Verify that the Nitrogen atom is displaced out of the mean plane of the carbons, facilitating the H-bond to the chloride.[1]
Hydrogen Bond Network
The Chloride anion usually acts as a bridge, accepting H-bonds from the protonated Nitrogen (
-
Target Distance:
distance should be between 3.05 – 3.20 Å [2]. Deviations outside this range suggest disorder or incorrect space group assignment.[1]
Part 6: References
-
Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier.[1] (Context: Stereocontrol in fused bicyclic systems). [1]
-
Aakeröy, C. B., & Salmon, D. J. (2005).[1] Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm, 7(72), 439-448.[1] (Context: Hydrogen bonding rules in halide salts).
-
Spek, A. L. (2003).[1] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[1] (Context: Validation standards for X-ray data).
-
Müller, P. (2009).[1] Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.[1] (Context: Refinement protocols). [1]
A Head-to-Head Comparison of Glycosidase Inhibition: Octahydrofuro[3,2-b]pyridine Derivatives vs. Castanospermine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of glycosidase inhibitor research, the quest for potent and selective agents is paramount for developing novel therapeutics for a range of diseases, including diabetes, viral infections, and certain cancers.[1][2] This guide provides an in-depth comparison of the inhibitory profiles of two significant classes of iminosugars: synthetic octahydrofuro[3,2-b]pyridine derivatives and the natural product castanospermine. We will delve into their half-maximal inhibitory concentration (IC50) values against α-glucosidase, explore the underlying experimental methodologies, and discuss their mechanisms of action.
Unveiling the Contenders: A Structural Overview
This compound derivatives represent a class of synthetic iminosugars that have garnered considerable interest for their potential as glycosidase inhibitors. Their fused bicyclic structure serves as a rigid scaffold that can be chemically modified to achieve high potency and selectivity.
Castanospermine , an indolizidine alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a well-established and potent inhibitor of various glucosidase enzymes.[2][3] Its natural origin and broad biological activity have made it a benchmark compound in glycosidase inhibitor research.
Comparative Analysis of α-Glucosidase Inhibition: A Look at the IC50 Values
The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for comparing the potency of different compounds. The following table summarizes the reported IC50 values for selected this compound derivatives and castanospermine against α-glucosidase.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Dihydrofuro[3,2-b]piperidine Derivative 32 | α-Glucosidase (from yeast) | 0.07 | [1] |
| Dihydrofuro[3,2-b]piperidine Derivative 28 | α-Glucosidase (from yeast) | 0.5 | [1] |
| Dihydrofuro[3,2-b]piperidine Derivative 21 | α-Glucosidase (from yeast) | 0.91 | [1] |
| Castanospermine | α-Glucosidase I (cell-free assay) | 0.12 | [4] |
| Acarbose (Positive Control) | α-Glucosidase (from yeast) | 2.0 | [1] |
Key Insights from the Data:
Notably, certain synthetic dihydrofuro[3,2-b]piperidine derivatives exhibit exceptionally potent α-glucosidase inhibition. For instance, derivative 32 demonstrates an IC50 value of 0.07 µM, which is significantly lower than that of the well-known inhibitor acarbose (IC50 = 2.0 µM) and also more potent than the reported value for castanospermine against α-glucosidase I (IC50 = 0.12 µM).[1][4] This highlights the potential of synthetic chemistry to generate highly active glycosidase inhibitors. The structure-activity relationship study of these derivatives revealed that the nature of the N-substituted benzyl group plays a crucial role in their inhibitory potency.[1]
The Experimental Foundation: Determining IC50 Values
The determination of IC50 values is a cornerstone of enzyme inhibition studies. A widely accepted method for assessing α-glucosidase inhibition is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][6][7]
Step-by-Step Protocol for α-Glucosidase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 6.8).[6]
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL.[5]
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 5.0 mM).[5]
-
Prepare a stock solution of the inhibitor (this compound derivative or castanospermine) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each inhibitor dilution.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).[5]
-
Initiate the enzymatic reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 20 minutes).[5]
-
Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M).[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
-
Mechanism of Action: Disrupting Glycoprotein Processing
Both this compound derivatives and castanospermine are classified as iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural feature is key to their inhibitory mechanism.
Castanospermine is a potent competitive inhibitor of α-glucosidases I and II, which are critical enzymes in the N-linked glycosylation pathway in the endoplasmic reticulum.[2] By inhibiting these enzymes, castanospermine prevents the trimming of glucose residues from newly synthesized glycoproteins. This disruption leads to the accumulation of improperly folded glycoproteins, which can have a range of downstream effects, including antiviral and anti-cancer activities.[2]
Given that the evaluated this compound derivatives are potent α-glucosidase inhibitors, it is highly probable that they share a similar mechanism of action with castanospermine, acting as competitive inhibitors that interfere with the proper folding and maturation of glycoproteins.
Conclusion and Future Directions
This guide has provided a comparative overview of the α-glucosidase inhibitory activities of synthetic this compound derivatives and the natural product castanospermine. The experimental data reveals that synthetic modification of the this compound scaffold can lead to inhibitors with potencies surpassing that of castanospermine.
For researchers and drug development professionals, these findings underscore the potential of targeted synthetic strategies in the design of highly potent glycosidase inhibitors. Future research should focus on obtaining direct comparative IC50 data under identical experimental conditions to enable a more definitive assessment of their relative potencies. Furthermore, exploring the selectivity profiles of these compounds against a broader panel of glycosidases will be crucial in identifying candidates with optimal therapeutic windows and minimal off-target effects.
References
-
Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. Retrieved February 20, 2026, from [Link]
- Taylor, D. L., Sunkara, P. S., Liu, P. S., Kang, M. S., Bowlin, T. L., & Tyms, A. S. (1991). 6-O-butanoyl castanospermine (MDL 28,574)
- Campbell, B. C., Molyneux, R. J., & Jones, K. C. (1987). Differential inhibition by castanospermine of various insect disaccharidases. Journal of Chemical Ecology, 13(7), 1759–1770.
- Kang, M. S., Liu, P. S., Bernotas, R. C., Harry, B. S., & Sunkara, P. S. (1995).
- Peng, R., Yao, X., & Xiong, Y. (2014). Preparation and biological activities of castanospermine and 6-O-butanoyl castanospermine. Journal of Chemical and Pharmaceutical Research, 6(8), 288-293.
- Li, Y., Chen, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(5), 1133.
- Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of α- and β-glucosidases. Archives of Biochemistry and Biophysics, 230(2), 668–675.
- Whitby, K., Taylor, D., Sunkara, P. S., & Tyms, A. S. (1992). Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28574) and its consequences in human immunodeficiency virus-infected T cells. The Journal of general virology, 73 ( Pt 12), 3031–3039.
-
Assessment of Mechanism of Action of Antidiabetic Activity of Calocybe indica by Enzyme Inhibitory Activity. (2019). Biosciences Biotechnology Research Asia. Retrieved February 20, 2026, from [Link]
-
Mechanism of inhibition of α-glucosidase activity by bavachalcone. (2021). Food Science and Technology. Retrieved February 20, 2026, from [Link]
-
C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure-activity relationship study. (2025). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]
-
GOLD score and predicted binding affinity of Castanospermine isoforms compared to Berberin. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). Scientific Reports. Retrieved February 20, 2026, from [Link]
-
Mechanism of action of α-glucosidase inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide: Mass Spectrometry Profiling of Bicyclic Iminosugars
Here is the comprehensive technical guide on the mass spectrometry fragmentation patterns of bicyclic iminosugars.
Focus: Indolizidines (Castanospermine, Swainsonine) & Nortropanes (Calystegines)
Executive Summary
Bicyclic iminosugars—specifically indolizidines (e.g., castanospermine, swainsonine) and nortropanes (e.g., calystegines)—represent a potent class of glycosidase inhibitors with significant therapeutic potential in virology, oncology, and lysosomal storage disorders. Unlike their monocyclic counterparts (e.g., DNJ), bicyclic iminosugars possess a bridgehead nitrogen atom that rigidly constrains stereochemistry, significantly influencing their gas-phase dissociation behavior.
This guide objectively compares the mass spectrometric (MS) performance of bicyclic iminosugars against monocyclic alternatives and standard carbohydrates. It details the fragmentation mechanisms that distinguish these compounds and provides a validated workflow for their analysis.
Structural Context & Diagnostic Ions
To successfully identify these compounds, researchers must distinguish between isomeric forms and structural classes.[1] The table below summarizes the diagnostic ions for the primary bicyclic targets compared to a monocyclic standard.
Table 1: Diagnostic Ionization Data (ESI+)
| Compound Class | Representative Analyte | Formula | Precursor Ion | Primary Fragment Ions ( | Key Fragmentation Characteristic |
| Indolizidine | Castanospermine | 190.1 | 172.1 , 154.1 | Sequential water losses ( | |
| Indolizidine | Swainsonine | 174.1 | 156.1 , 138.1 | Similar water loss pattern to castanospermine; distinguished by parent mass. | |
| Nortropane | Calystegine B2 | 160.1 | 142.1 , 124.1 | Rapid dehydration due to hydroxyl positioning relative to the nitrogen bridge. | |
| Monocyclic (Ref) | 1-Deoxynojirimycin (DNJ) | 164.1 | 146.1, 128.1, 110.1 | Ring opening is energetically more favorable than in bicyclics. |
Comparative Analysis: Performance & Alternatives
A. Analytical Approach: LC-ESI-MS/MS vs. GC-MS
The choice of ionization technique critically alters the observed fragmentation landscape.[2]
-
LC-ESI-MS/MS (Recommended):
-
Performance: Generates stable protonated molecular ions
. Fragmentation is controlled via Collision Induced Dissociation (CID).[3] -
Advantage: Analyzes native samples without derivatization. Preserves stereochemical information through retention time correlation on HILIC columns.
-
Limitation: Isomers (e.g., different calystegines) often share identical mass spectra, requiring chromatographic resolution.
-
-
GC-MS (Alternative):
-
Performance: Requires derivatization (typically TMS-silylation) to induce volatility.
-
Advantage: Electron Ionization (EI) at 70 eV is "hard," producing rich fingerprints including Retro-Diels-Alder (RDA) fragments useful for structural elucidation of unknown analogs.
-
Limitation: Moisture sensitivity of TMS derivatives; multiple peaks for single analytes due to incomplete derivatization.
-
B. Structural Stability: Bicyclic vs. Monocyclic
In Collision Induced Dissociation (CID):
-
Bicyclic Iminosugars: The fused ring system (e.g., the 6/5 fusion in indolizidines) creates a rigid scaffold. The "bridgehead" nitrogen protonates readily, but the rings resist opening. Consequently, the dominant low-energy pathway is dehydration (loss of -OH groups) rather than cross-ring cleavage.
-
Monocyclic Iminosugars (DNJ): Lacking the second ring constraint, these compounds undergo ring opening and cross-ring cleavages (e.g.,
cleavages) at lower collision energies than their bicyclic counterparts.
Mechanistic Deep Dive
Understanding the causality of fragmentation allows for the prediction of patterns in novel drugs.
Mechanism 1: Charge-Remote Dehydration (Dominant)
In ESI+, the proton localizes on the basic bridgehead nitrogen. However, the positive charge induces an inductive effect that weakens the
-
Step 1: Protonation of the bridgehead Nitrogen.
-
Step 2: Inductive destabilization of the
or hydroxyl group. -
Step 3: Elimination of
to form a double bond (creating an unsaturated iminosugar intermediate). -
Step 4: Sequential losses continue until the aromatic limit or ring strain limit is reached.
Mechanism 2: Retro-Diels-Alder (RDA)
While less common in saturated ESI spectra, RDA is the hallmark of EI fragmentation or high-energy CID in unsaturated analogs.
-
Pathway: The bicyclic system unzips, typically releasing ethylene (
) or larger fragments depending on the ring size (pyrrolizidine vs. indolizidine).
Visualization: Castanospermine Fragmentation Pathway
The following diagram illustrates the primary ESI+ fragmentation pathway for Castanospermine.
Figure 1: Step-wise fragmentation of Castanospermine in ESI+ mode. The stability of the indolizidine ring favors water loss over immediate ring opening.
Validated Experimental Protocol
This protocol is designed for the extraction and LC-MS/MS analysis of bicyclic iminosugars from complex biological matrices (e.g., plant tissue or plasma).
Phase 1: Sample Preparation (Self-Validating)
-
Reagents: Methanol (LC-MS grade), Ammonium Formate, Internal Standard (e.g.,
-DNJ or chemically similar Lentiginosine). -
Step 1 (Extraction): Homogenize 50 mg sample in 1 mL Methanol:Water (50:50 v/v) . Why? Bicyclic iminosugars are highly polar; 100% MeOH precipitates proteins but may not fully solubilize the polar sugars. 50:50 is the optimal balance.
-
Step 2 (QC Check): Spike Internal Standard (IS) at 100 ng/mL.
-
Step 3 (Purification): Centrifuge at 12,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.
Phase 2: LC-MS/MS Acquisition[3]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., BEH Amide). Why? C18 columns fail to retain these polar compounds.
-
Mobile Phase:
-
Gradient: 90% B to 60% B over 10 minutes.
-
MS Settings (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 400°C.
-
Acquisition: MRM (Multiple Reaction Monitoring).
-
Workflow Visualization
Figure 2: End-to-end analytical workflow. The use of HILIC chromatography is the critical control point for successful separation of isomers.
References
-
Asano, N., et al. (2000).[6] Polyhydroxylated alkaloids: structure, biological activity, and therapeutic potential. Journal of Medicinal Chemistry .
-
Nash, R. J., et al. (1988). The isolation of castanospermine from Castanospermum australe. Phytochemistry .
-
Kato, A., et al. (1997). Isolation of calystegines from Solanaceous plants and their glycosidase inhibitory activities. Journal of Natural Products .
-
Molyneux, R. J., et al. (2002). Gas chromatography-mass spectrometry of calystegines: analysis of nortropane alkaloids. Phytochemical Analysis .
-
Pierce, A., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Journal of Chromatography A .
Sources
- 1. preprints.org [preprints.org]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Publish Comparison Guide: Octahydrofuro[3,2-b]pyridine Inhibition Profile Against Beta-Glucosidase
[1][2][3]
Executive Summary
Octahydrofuro[3,2-b]pyridine derivatives represent a specialized class of bicyclic iminosugars designed to overcome the conformational flexibility limitations of monocyclic inhibitors like 1-deoxynojirimycin (DNJ). By fusing a tetrahydrofuran ring to a piperidine core, these compounds lock the sugar-mimicking scaffold into a specific conformation (flattened
This guide analyzes the inhibition profile of these derivatives, specifically focusing on their application as Pharmacological Chaperones (PCT) for lysosomal storage disorders such as Gaucher disease. We compare their performance against industry standards (DNJ, Castanospermine) and provide a validated experimental protocol for kinetic assessment.
Structural Basis & Mechanism of Action
The Conformational Lock
Standard iminosugars (e.g., DNJ) often suffer from promiscuity because their flexible piperidine rings can adapt to the active sites of various glycosidases (alpha-glucosidase, hexosaminidase, etc.).
The This compound scaffold introduces a rigid bicyclic system.
-
Core Structure: A piperidine ring fused to a furan ring.
-
Conformation: The fusion forces the piperidine ring into a flattened
chair conformation .[1] This mimics the transition state of the beta-glucosidase hydrolysis reaction more effectively than the ground-state mimics. -
Hydrophobic Aglycon: The "C-glycoside" linkage allows for the attachment of hydrophobic tails (aglycons) without disrupting the ring stability. These tails interact with the hydrophobic entrance of the GBA active site, significantly boosting potency (IC
in low micromolar range).
Mechanism: Competitive Inhibition & Chaperoning
These compounds act as competitive inhibitors at neutral pH (ER environment).
-
Binding: The inhibitor binds to the active site of the unstable, misfolded GBA mutant in the Endoplasmic Reticulum (ER).
-
Stabilization: This binding thermodynamically stabilizes the enzyme, preventing premature degradation by the proteasome.
-
Trafficking: The stabilized complex is trafficked to the lysosome.
-
Release: In the acidic environment of the lysosome (pH < 5.0), the high concentration of natural substrate (glucosylceramide) displaces the inhibitor, restoring enzyme activity.
Comparative Inhibition Profile
The following data contrasts the leading this compound derivative (Compound 11, Désiré et al., 2022) against standard beta-glucosidase inhibitors.
Performance Metrics (Human Lysosomal Beta-Glucosidase)
| Compound | Scaffold Type | IC | Selectivity Profile | Mechanism |
| This compound (Cmpd 11) | Bicyclic Iminosugar (Rigid) | 2.7 µM | High (vs. | Competitive / Chaperone |
| 1-Deoxynojirimycin (DNJ) | Monocyclic Piperidine (Flexible) | ~10 - 50 µM | Low (Inhibits | Competitive |
| Castanospermine | Indolizidine (Bicyclic) | ~5 - 20 µM | Moderate | Competitive |
| Conduritol B Epoxide (CBE) | Cyclitol Epoxide | Irreversible | High (Covalent) | Irreversible Inactivator |
Key Insights:
-
Potency: The octahydrofuro derivative (Cmpd 11) demonstrates superior potency (2.7 µM) compared to unmodified DNJ.
-
Selectivity: The rigid scaffold reduces off-target inhibition of alpha-glucosidases, a common side effect of DNJ derivatives (which can cause gastrointestinal distress).
-
Structure-Activity Relationship (SAR): The presence of a hydrophobic aglycon (e.g., an aromatic or alkyl chain attached via the C-glycoside linker) is critical. Derivatives lacking this tail show significantly reduced affinity, highlighting the importance of interacting with the hydrophobic loops at the GBA active site entrance.
Experimental Protocol: Kinetic Characterization
This protocol describes the determination of IC
Materials
-
Enzyme: Recombinant Human Beta-Glucosidase (GBA) or Bovine Liver Beta-Glucosidase.
-
Substrate: 4-MU-Glc (Sigma-Aldrich).
-
Buffer: Citrate-Phosphate Buffer (0.1 M, pH 5.0 for activity; pH 7.0 for chaperone binding affinity).
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).
-
Inhibitor: this compound stock (10 mM in DMSO).
Workflow Diagram
Step-by-Step Procedure
-
Enzyme Preparation: Dilute the beta-glucosidase stock in Citrate-Phosphate buffer (pH 5.0) to a concentration that yields linear product formation over 30 minutes.
-
Inhibitor Dilution: Prepare a 7-point serial dilution of the this compound derivative (e.g., 0.01 µM to 100 µM). Keep DMSO concentration constant (<1%).
-
Plate Setup: In a black 96-well plate:
-
Add 10 µL of Inhibitor solution.
-
Add 80 µL of Enzyme solution.
-
Control: Enzyme + Buffer (No Inhibitor).
-
Blank: Buffer only.
-
-
Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding equilibrium.
-
Substrate Addition: Add 10 µL of 4-MU-Glc (Final concentration =
of the enzyme, typically 2–3 mM). -
Measurement: Immediately monitor fluorescence on a microplate reader (Ex: 365 nm, Em: 445 nm) every 60 seconds for 20 minutes.
-
Calculation:
-
Determine initial velocity (
) from the linear slope of the fluorescence vs. time plot. -
Calculate % Inhibition:
. -
Fit data to the log(inhibitor) vs. response equation (GraphPad Prism or similar) to determine IC
. -
To determine
(Cheng-Prusoff): .
-
Synthesis Pathway (Overview)
The unique this compound scaffold is accessed via a specialized debenzylative iodocycloetherification strategy, as described by Désiré et al. (2022).
-
Precursor: C-allyl iminosugar (derived from sugar lactones).
-
Cyclization: Treatment with Iodine (
) triggers the formation of the furan ring fused to the piperidine core, simultaneously removing benzyl protecting groups. -
Functionalization: The resulting iodide intermediate allows for the nucleophilic displacement with various "aglycon" groups (azides, alcohols, thiols), enabling the creation of a library of derivatives to tune lipophilicity and potency.
References
-
Désiré, J., Foucart, Q., Poveda, A., et al. (2022).[2][3] Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an this compound motif. Carbohydrate Research, 511, 108491.[4][3][5] [6][3]
-
Kato, A., et al. (2020). Synthesis and Glycosidase Inhibition of Human Lysosomal Beta-Glucocerebrosidase.[6][3] Molecules, 25, 4618.[3] [6][3]
-
Stütz, A. E., & Wrodnigg, T. M. (2011). Iminosugars as pharmacological chaperones for the treatment of lysosomal storage diseases. Advances in Carbohydrate Chemistry and Biochemistry, 66, 187-298.
-
Gloster, T. M., & Vocadlo, D. J. (2012). Implications of protein structure for the design of pharmacological chaperones for glucocerebrosidase. Nature Chemical Biology, 8, 683–694.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of Octahydrofuro[3,2-b]pyridine for Lysosomal GCase vs OGA
This guide details the selectivity profile, mechanism of action, and experimental characterization of octahydrofuro[3,2-b]pyridine derivatives, a class of conformationally constrained bicyclic iminosugars designed as pharmacological chaperones for lysosomal glucocerebrosidase (GCase).
Executive Summary
The This compound scaffold represents a strategic evolution in glycomimetic design, moving beyond flexible monocyclic iminosugars (e.g., 1-deoxynojirimycin, DNJ) to rigid, bicyclic architectures. This scaffold specifically targets lysosomal
Critically, this scaffold addresses a major liability of earlier glycomimetics: lack of selectivity against O-GlcNAcase (OGA) and other hexosaminidases. By fusing a tetrahydrofuran (THF) ring to the piperidine core, the scaffold locks the sugar mimic into a flattened
Chemical Architecture & Mechanism of Selectivity
2.1 The Structural Logic
The core structure consists of a piperidine ring (mimicking the pyranose ring of glucose) fused to a tetrahydrofuran ring.
-
Stereochemical Locking: The cis-fusion of the 5-membered THF ring imposes a rigid constraint on the 6-membered piperidine ring.
-
Conformational Effect: Unlike DNJ, which adopts a flexible
chair (mimicking glucose ground state), the this compound derivatives are forced into a distorted/flattened conformation .
2.2 Mechanistic Basis of Selectivity
| Feature | Target: GCase (Lysosomal) | Off-Target: OGA (Cytosolic) |
| Catalytic Mechanism | Retaining mechanism (double displacement) via a covalent glycosyl-enzyme intermediate. | Substrate-assisted catalysis involving the N-acetyl group of the substrate (GlcNAc). |
| Transition State (TS) | Oxocarbenium ion-like TS. The enzyme accommodates distorted sugar rings (boat/skew-boat) during catalysis. | Requires a specific "boat-skew" conformation to facilitate nucleophilic attack by the acetamido group. |
| Inhibitor Fit | The flattened | The rigid bicyclic constraint sterically clashes with the OGA active site or fails to mimic the specific GlcNAc-oxazoline geometry required for OGA inhibition. |
| Result | Potent Inhibition / Chaperoning | No / Weak Inhibition |
Comparative Performance Data
The following data summarizes the selectivity profile of representative this compound C-glycosides compared to standard iminosugars.
Table 1: Inhibitory Potency (
| Compound Class | GCase (Human/Recombinant) | OGA (Human) | ||
| This compound (Lead) | 15 µM (Target Engagement) | > 1000 µM (Inactive) | > 2000 µM (Inactive) | > 1000 µM |
| Isofagomine (Reference) | 0.06 µM | Weak Inhibition | Potent Inhibition | Weak Inhibition |
| NN-DNJ (Nonyl-DNJ) | ~1.0 µM | Moderate Inhibition | Potent Inhibition | Moderate Inhibition |
| Thiazolidine-fused Iminosugars | > 100 µM | nM - pM (Potent) | Variable | Variable |
Note: The this compound scaffold is distinct from thiazolidine-fused bicyclics (e.g., Thiamet-G analogues), which are designed specifically as potent OGA inhibitors. The furo-pyridine scaffold effectively "switches off" OGA affinity.
Visualization of Selectivity Logic
The following diagram illustrates the structural divergence that dictates the selectivity between GCase and OGA.
Caption: Structural logic dictating the selectivity of this compound. The fused ring system enforces a conformation that engages GCase while excluding OGA.
Experimental Protocols
To validate the selectivity of this scaffold, the following self-validating assay protocols should be employed.
5.1 GCase Inhibition Assay (Lysosomal Target)
-
Objective: Determine
against human GCase. -
Reagents:
-
Enzyme: Recombinant human GCase (Imiglucerase or Velaglucerase alfa).
-
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc). -
Buffer: Citrate-Phosphate buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100 (essential for GCase activity).
-
-
Protocol:
-
Preparation: Dilute inhibitor (this compound derivative) in DMSO to generate a 7-point concentration curve (0.1 µM to 1000 µM).
-
Incubation: Mix 10 µL of inhibitor with 20 µL of enzyme solution (2 nM final). Incubate for 15 min at 37°C.
-
Reaction: Add 20 µL of 4-MU-Glc substrate (3 mM final). Incubate for 30 min at 37°C.
-
Termination: Stop reaction with 50 µL of Glycine-NaOH buffer (pH 10.5).
-
Detection: Measure fluorescence (Ex 365 nm / Em 445 nm).
-
-
Validation: Reference inhibitor (Isofagomine) must yield an
of ~60 nM.
5.2 OGA Inhibition Assay (Selectivity Counter-Screen)
-
Objective: Confirm lack of inhibition against O-GlcNAcase.
-
Reagents:
-
Enzyme: Recombinant human OGA (full length or catalytic domain).
-
Substrate: 4-Methylumbelliferyl N-acetyl-
-D-glucosaminide (4-MU-GlcNAc). -
Buffer: PBS (pH 7.4) with 0.1% BSA.
-
-
Protocol:
-
Preparation: Prepare inhibitor dilution series identical to GCase assay.
-
Incubation: Mix 10 µL inhibitor with 20 µL OGA enzyme. Incubate 15 min at room temperature.
-
Reaction: Add 20 µL 4-MU-GlcNAc (50 µM final). Incubate for 30 min at 37°C.
-
Termination: Stop with Glycine-NaOH (pH 10.5).
-
Detection: Measure fluorescence (Ex 365 nm / Em 445 nm).
-
-
Validation: Reference inhibitor (Thiamet-G) must yield an
in the low nM range. The test compound should show <50% inhibition at 100 µM.
Workflow Diagram
Caption: Parallel screening workflow to establish the specific selectivity profile of the scaffold.
References
-
Désiré, J., et al. (2022).[4][6] "Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an this compound motif." Carbohydrate Research, 511, 108491.[4][5][6][7][10] [4][10]
-
González-Cuesta, M., et al. (2022).[4] "Bicyclic Picomolar OGA Inhibitors Enable Chemoproteomic Mapping of Its Endogenous Post-translational Modifications."[4] Journal of the American Chemical Society, 144(2), 832–844. [4]
-
Yadav, A. K., et al. (2015). "Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity." Journal of the American Chemical Society, 137(3), 1181–1189.[11] [11]
-
Deen, M. C., et al. (2020). "Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates." ACS Chemical Biology, 15(5), 1183–1190.
Sources
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Publications – Glycochemistry group [glyco.labo.univ-poitiers.fr]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in glycoside hydrolase family 20 and 84 inhibitors: Structures, inhibitory mechanisms and biological ac… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octahydrofuro[3,2-b]pyridine
Abstract: This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Octahydrofuro[3,2-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step. By integrating principles of chemical compatibility, risk mitigation, and regulatory compliance, this guide serves as an essential resource for maintaining laboratory safety and environmental stewardship. The protocols herein are designed to be self-validating systems, ensuring that safety and compliance are intrinsic to the workflow.
Hazard Profile and Foundational Safety Assessment
This compound is a saturated heterocyclic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural similarity to parent compounds like pyridine and other cyclic amines allows for a robust presumptive hazard assessment. The pyridine nucleus is associated with flammability, toxicity, and irritation, while the amine functional group introduces risks of corrosivity and reactivity with incompatible materials.[1][2][3]
Presumptive Hazards:
-
Health Hazards: Harmful if swallowed, inhaled, or in contact with skin.[4] Expected to cause skin irritation and serious eye irritation or damage.[5] As with many organic solvents and amines, prolonged or repeated exposure may pose risks to the central nervous system, liver, and kidneys.[2]
-
Physical Hazards: While saturation reduces some of the aromatic reactivity of pyridine, the compound should still be treated as a potentially flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5]
-
Environmental Hazards: Expected to be toxic to aquatic organisms, with the potential for long-term adverse effects in the environment if released without proper treatment.[6] Discharge into drains or the environment must be strictly avoided.[7]
This initial assessment mandates that this compound be managed as a hazardous chemical waste stream from the point of generation.
Core Principles of Waste Management: A Three-Pillar Approach
Effective chemical waste management is a cornerstone of laboratory safety and regulatory compliance.[8] The approach for this compound rests on three non-negotiable pillars.
Pillar 1: Segregation at the Source The single most critical step is the immediate segregation of waste.[9] this compound waste must never be mixed with incompatible chemicals, as this can lead to violent reactions, gas evolution, or the formation of even more hazardous substances.[3] A dedicated waste container should be established at or near the point of generation.[8]
Pillar 2: Compliant Containerization The integrity of the waste stream depends on the container used. All containers must be:
-
Chemically Compatible: Do not use metal containers, which can be corroded by amines.[10] High-density polyethylene (HDPE) or other suitable plastic containers are recommended.
-
Securely Sealed: Containers must have tight-fitting, leak-proof closures to prevent the release of vapors.[8][9]
-
Clearly Labeled: Label the container before adding any waste. The label must include the full chemical name ("this compound Waste"), the associated hazard pictograms (e.g., Flammable, Corrosive, Health Hazard), and the accumulation start date.[11]
Pillar 3: Designated and Safe Storage Accumulated waste containers must be stored in a designated, secure area that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.[9][11] This area should be away from heat sources, direct sunlight, and incompatible materials. Secondary containment (i.e., placing the waste container inside a larger, chemically resistant tray or bin) is mandatory to contain any potential leaks.[8]
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from waste generation to final disposal. Adherence to this sequence is critical for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Initial Handling Before handling the chemical or its waste, ensure appropriate PPE is worn. The causality is simple: to prevent exposure via inhalation, dermal contact, or eye contact.[4]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]
-
Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat. For larger quantities or spill response, flame-retardant and chemically resistant clothing is required.[7]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation of vapors.[12]
Step 2: Waste Characterization and Segregation Properly characterize the waste stream. This will determine its precise handling and disposal route.
-
Pure or Concentrated Waste: Unused or expired this compound.
-
Dilute Aqueous Solutions: Solutions resulting from experimental workups. Do not dispose of down the drain.[3]
-
Contaminated Solid Waste: Items such as gloves, filter paper, and vials contaminated with the chemical. This waste must be collected separately from non-hazardous lab trash.[3]
The following table summarizes key chemical incompatibilities. Segregating this compound from these material classes is essential to prevent hazardous reactions.
| Incompatible Material Class | Hazard of Mixing | Rationale |
| Strong Acids | Violent exothermic reaction, potential for boiling and splashing. | Amines are bases and will undergo a strong acid-base neutralization reaction.[13] |
| Oxidizing Agents (e.g., Nitrates, Peroxides, Chromates) | Fire and/or explosion hazard. | Amines are reducing agents and can react violently with oxidizers.[13] |
| Acid Halides & Anhydrides | Vigorous, potentially uncontrolled reaction. | These materials react with the amine functional group in a highly exothermic manner.[3] |
| Halogenated Compounds | Formation of incompatible or explosive mixtures. | Certain amine/halogenated solvent mixtures (e.g., acetone/chloroform) are known to be reactive.[3] |
Step 3: Final Disposal Pathway Disposal of this compound waste must be conducted through a licensed and approved hazardous waste management company.[8][9] On-site treatment or sewer disposal is not a compliant option.[14] The typical and most effective disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the active chemical ingredient and prevents its release into the environment.[1]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal Workflow for this compound Waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
4.1 Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a non-combustible absorbent material like vermiculite, sand, or specialized solvent adsorbent to soak up the spill.
-
Using non-sparking tools, carefully collect the absorbent material and place it into a designated, labeled container for hazardous waste disposal.[4][7]
-
Clean the spill surface thoroughly to remove any residual contamination.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, remove all sources of ignition.[7]
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
4.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Skin Contact: Take off immediately all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
References
- Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia - ACS Publications.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- MATERIAL SAFETY DATA SHEET (Pyridine).
- A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management.
- Furo[3,2-b]pyridine SDS, 272-62-8 Safety Data Sheets - ECHEMI.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
- Effective Pharmaceutical Waste Management for Environmental Safety - Walsh Medical Media.
- SAFETY DATA SHEET - Merck Millipore (Hydrogen fluoride 65% in pyridine).
- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited.
- HAZARD SUMMARY (Pyridine) - NJ.gov.
- SAFETY DATA SHEET (Pyridine) - Fisher Scientific.
- POTENTIAL FOR HUMAN EXPOSURE (Pyridine) - ATSDR.
- Safety Data Sheet (Pyridine) - Kishida Chemical.
- Amine Disposal For Businesses - Collect and Recycle.
- SAFETY DATA SHEET (Pyridine) - MilliporeSigma.
- Safety Data Sheet (Pyridine, Reagent) - Fisher Scientific.
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- LABORATORY WASTE DISPOSAL GUIDELINES - UOW.
- Safety Data Sheet PYRIDINE - ChemSupply Australia.
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- 2. nj.gov [nj.gov]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
